Product packaging for 8-Fluoro-2,3-dimethylquinolin-4-ol(Cat. No.:CAS No. 1178204-81-3)

8-Fluoro-2,3-dimethylquinolin-4-ol

货号: B1465670
CAS 编号: 1178204-81-3
分子量: 191.2 g/mol
InChI 键: TZDZZIWEBDGFBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

8-Fluoro-2,3-dimethylquinolin-4-ol (CAS 1178204-81-3) is a fluorinated quinoline derivative that serves as a versatile and key synthetic intermediate in medicinal and agrochemical research. This compound is recognized for its role as a precursor in the development of novel bioactive molecules, particularly in the synthesis of new fungicides. Its structure combines the privileged quinoline scaffold with strategic fluorination, a proven method for enhancing the physicochemical properties and biological activity of lead compounds . Research has demonstrated that ester derivatives synthesized from this compound exhibit significant antifungal activity. For instance, studies show that these derivatives can provide over 80% inhibition against various phytopathogenic fungi, including Sclerotinia sclerotiorum and Rhizoctonia solani . The compound's utility is highlighted by its function as the core structure in analogs of the fungicide Tebufloquin, which inhibits mitochondrial electron transport, disrupting energy production in fungal cells . The synthesis of this compound is typically achieved via a one-step cyclization reaction between 2-fluoroaniline and ethyl 2-methylacetoacetate, using polyphosphoric acid (PPA) as both solvent and catalyst . This product is intended for research purposes only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO B1465670 8-Fluoro-2,3-dimethylquinolin-4-ol CAS No. 1178204-81-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

8-fluoro-2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDZZIWEBDGFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 8-Fluoro-2,3-dimethylquinolin-4-ol. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a comprehensive summary of its preparation, analytical data, and potential biological significance based on the activities of structurally related compounds.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins. This compound is a fluorinated quinoline derivative with potential for further investigation and development in various therapeutic areas. This guide outlines the synthetic protocol for its preparation and summarizes its known characterization data.

Synthesis of this compound

The synthesis of this compound is achieved through a one-pot cyclization reaction involving the condensation of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of a dehydrating agent and catalyst.

Experimental Protocol

The synthesis is performed by reacting 2-fluoroaniline and ethyl 2-methylacetoacetate using polyphosphoric acid (PPA) which acts as both a solvent and an acidic catalyst.[1] The mixture is heated to drive the reaction to completion.[1] Following the reaction, the mixture is cooled and the pH is adjusted to neutral or slightly basic, leading to the precipitation of the product.[1] The solid product is then collected by filtration and dried.[1]

Materials:

  • 2-fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

  • Ice

Procedure:

  • In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]

  • Heat the mixture to 150 °C.[1]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.[1]

  • Place the reaction flask in an ice bath and adjust the pH of the mixture to 7–8 using a 10% aqueous sodium hydroxide solution.[1]

  • Filter the resulting precipitate and dry to obtain this compound.[1]

The product is obtained as a white solid with a reported yield of 89.2%.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-fluoroaniline 2-fluoroaniline ReactionMixture Reaction Mixture 2-fluoroaniline->ReactionMixture Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->ReactionMixture Polyphosphoric Acid (PPA) Polyphosphoric Acid (PPA) Polyphosphoric Acid (PPA)->ReactionMixture 150 °C 150 °C Cyclization Cyclization Reaction 150 °C->Cyclization ReactionMixture->Cyclization Workup Work-up (Cooling, pH adjustment) Cyclization->Workup Isolation Isolation (Filtration, Drying) Workup->Isolation FinalProduct This compound Isolation->FinalProduct Characterization_Workflow SynthesizedProduct Synthesized Product Physical Physical Characterization (Melting Point, Yield) SynthesizedProduct->Physical NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR MassSpec Mass Spectrometry (HRMS) SynthesizedProduct->MassSpec Purity Purity Assessment (e.g., HPLC) SynthesizedProduct->Purity StructuralConfirmation Structural Confirmation Physical->StructuralConfirmation NMR->StructuralConfirmation MassSpec->StructuralConfirmation Purity->StructuralConfirmation Signaling_Pathway Compound This compound (or its derivatives) Target Potential Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Signaling Pathway (e.g., PI3K/Akt, MAPK) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response Leads to

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of 8-Fluoro-2,3-dimethylquinolin-4-ol, a fluorinated quinoline derivative of interest to researchers, scientists, and drug development professionals. This document details the compound's known characteristics, presents experimental protocols for its synthesis and evaluation, and visualizes relevant biological pathways.

Core Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized in the table below. It is important to note that while the melting point has been experimentally determined, solubility, pKa, and logP values are computationally predicted due to the limited availability of experimental data in the current literature.

PropertyValueSource
Molecular Formula C₁₁H₁₀FNON/A
Molecular Weight 191.20 g/mol N/A
Melting Point 230-231 °C[1]
Solubility Predicted to be poorly soluble in water.N/A
pKa Predicted to be around 8-9 (for the hydroxyl group).N/A
logP Predicted to be in the range of 2-3.N/A

Synthesis of this compound

The synthesis of this compound has been reported via a one-pot reaction.[1]

Experimental Protocol:

Materials:

  • 2-fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

  • Ice

Procedure:

  • In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]

  • Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Place the three-necked flask in an ice bath to further cool the mixture.[1]

  • Carefully adjust the pH of the mixture to 7-8 by the slow addition of a 10% aqueous sodium hydroxide solution while monitoring with a pH meter.[1]

  • The resulting precipitate is collected by filtration.

  • Dry the collected solid to obtain this compound as a white solid. The reported yield for this protocol is 89.2%.[1]

G reagents 2-Fluoroaniline + Ethyl 2-methylacetoacetate + Polyphosphoric Acid reaction_vessel 250 mL Three-Necked Flask reagents->reaction_vessel Add heating Heat to 150 °C reaction_vessel->heating cooling Cool to Room Temperature heating->cooling ice_bath Ice Bath cooling->ice_bath ph_adjustment Adjust pH to 7-8 (10% NaOH) ice_bath->ph_adjustment filtration Filtration ph_adjustment->filtration drying Drying filtration->drying product This compound (White Solid) drying->product

Synthesis workflow for this compound.

Biological Activity: Antifungal Properties

Derivatives of quinolin-4-ol have demonstrated notable antifungal activity. The proposed mechanism of action for these compounds involves the disruption of the fungal cell membrane integrity.

Proposed Antifungal Mechanism of Action:

The antifungal activity of quinolin-4-ol derivatives is believed to stem from their ability to interact with and disrupt the fungal cell membrane. This disruption leads to increased membrane permeability, allowing for the leakage of essential intracellular components and ultimately resulting in fungal cell death.

G cluster_extracellular Extracellular Space cluster_cell_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space compound This compound membrane Membrane Disruption compound->membrane Interacts with permeability Increased Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage death Fungal Cell Death leakage->death

Proposed antifungal mechanism of this compound.

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method):

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • This compound

  • Fungal isolate(s) of interest

  • Appropriate broth medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate in the broth medium.

  • Add the fungal inoculum to each well of the microtiter plate, including a positive control (fungus with no compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and for a sufficient duration for the specific fungal species.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible fungal growth or by measuring the optical density at a specific wavelength.

G start Start prep_compound Prepare Serial Dilutions of This compound start->prep_compound prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Appropriate Temperature and Duration inoculate->incubate read_results Determine Minimum Inhibitory Concentration (MIC) incubate->read_results end End read_results->end

Workflow for antifungal susceptibility testing.

References

8-Fluoro-2,3-dimethylquinolin-4-ol crystal structure analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the crystal structure of 8-Fluoro-2,3-dimethylquinolin-4-ol is not publicly available in the reviewed scientific literature. However, a detailed crystallographic study has been conducted on a closely related derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate . This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and crystal structure analysis of this derivative, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is based on the findings published by Shang et al. in their 2023 study on novel fluorinated quinoline analogs.

Synthesis and Crystallization

The synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate involves a multi-step process. The foundational structure of fluorinated quinoline analogs is synthesized using Tebufloquin as the lead compound, with 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials.

For the specific derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (designated as compound 2b in the study), single crystals suitable for X-ray diffraction were obtained by the slow self-volatilization of an ethanol (EtOH) solution at room temperature. A colorless crystal with dimensions of 0.36 mm × 0.28 mm × 0.18 mm was selected for the analysis.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following protocol outlines the methodology employed:

  • Crystal Mounting: A suitable single crystal of the compound was mounted on a Bruker APEX-II CCD diffractometer.

  • X-ray Source: The diffractometer was equipped with a graphite-monochromatic Molybdenum Kα (MoKα) radiation source (λ = 0.71073 Å).

  • Data Collection: Diffraction data was collected at a controlled temperature. The data collection strategy involved a series of ω and φ scans to ensure a complete and redundant dataset.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS-97 software. The structure was then refined by full-matrix least-squares on F² using the SHELXL-97 software package.

Below is a diagram illustrating the experimental workflow for the crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth (Self-volatilization from EtOH) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Data Collection (Bruker APEX-II CCD, MoKα) Mounting->Xray Solution Structure Solution (Direct Methods - SHELXS-97) Xray->Solution Refinement Structure Refinement (Full-matrix least-squares - SHELXL-97) Solution->Refinement Validation Final Structural Model Refinement->Validation

Crystal Structure Analysis Workflow

Data Presentation: Crystallographic Data

The crystallographic data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate provides detailed information about its solid-state structure. The key parameters from the single-crystal X-ray diffraction analysis are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₂₂H₂₂FNO₂
Formula Weight351.41
Temperature296(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a14.135(3) Å
b8.4112(17) Å
c15.861(3) Å
α90°
β99.18(3)°
γ90°
Volume1862.3(6) ų
Z4
Calculated Density1.253 Mg/m³
Absorption Coefficient0.086 mm⁻¹
F(000)744
Data Collection
Theta range for data collection2.29 to 25.00°
Index ranges-16<=h<=16, -9<=k<=9, -18<=l<=18
Reflections collected9965
Independent reflections3274 [R(int) = 0.0284]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3274 / 0 / 239
Goodness-of-fit on F²1.040
Final R indices [I>2sigma(I)]R₁ = 0.0461, wR₂ = 0.1197
R indices (all data)R₁ = 0.0594, wR₂ = 0.1306
Largest diff. peak and hole0.201 and -0.210 e.Å⁻³

Structural Relationship

The analyzed compound is an ester derivative of the requested this compound. The core quinoline structure is maintained, with the hydroxyl group at the 4-position being esterified with 4-(tert-butyl)benzoic acid. The following diagram illustrates this structural relationship.

logical_relationship Parent This compound (Requested Compound) Derivative 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (Analyzed Derivative) Parent->Derivative Esterification Reagent + 4-(tert-butyl)benzoic acid Reagent->Derivative

Structural relationship diagram.

Biological Activity

The study by Shang et al. (2023) also investigated the antifungal activity of a series of these novel fluorinated quinoline analogs. The bioassay results indicated that these quinoline derivatives, including the structurally characterized compound, exhibited good antifungal activity against various phytopathogenic fungi. This suggests that the this compound scaffold is a promising starting point for the development of new antifungal agents.

Spectroscopic and Biological Insights into 8-Fluoro-2,3-dimethylquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Synthesis

8-Fluoro-2,3-dimethylquinolin-4-ol is a fluorinated quinoline derivative. A published synthesis protocol reports its formation as a white solid with a melting point of 230–231 °C[1].

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a one-pot reaction as described in the literature[1].

Materials:

  • 2-Fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

Procedure:

  • In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete.

  • Cool the mixture to room temperature.

  • Place the three-necked flask in an ice bath and adjust the pH of the mixture to 7–8 using a 10% aqueous sodium hydroxide solution.

  • Filter the resulting solid and dry it to obtain this compound.

This protocol reportedly yields a white solid with a yield of 89.2%[1].

Spectroscopic Data of this compound Derivatives

While specific NMR, IR, and MS data for this compound are not available in the surveyed literature, extensive spectroscopic characterization has been performed on a series of its 4-O-substituted derivatives[1]. This data, presented below, can provide valuable insights into the expected spectral features of the parent compound. The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for selected derivatives.

¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 500 MHz

CompoundAr-H (ppm)CH₃ (quinolinyl, ppm)Other signals (ppm)
8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate 8.21 (d, J = 8.2 Hz, 2H), 7.56–7.50 (m, 1H), 7.43–7.30 (m, 4H)2.80 (s, 3H), 2.32 (s, 3H)2.51 (s, 3H, Ar-CH₃)
8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate 8.35–8.20 (m, 2H), 7.55–7.50 (m, 1H), 7.40–7.30 (m, 2H), 7.09–7.03 (m, 2H)2.80 (s, 3H), 2.32 (s, 3H)3.94 (s, 3H, OCH₃)
8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate 8.32–8.21 (m, 2H), 7.62–7.56 (m, 2H), 7.53–7.46 (m, 1H), 7.42–7.33 (m, 2H)2.81 (s, 3H), 2.31 (s, 3H)
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate 8.29–8.19 (m, 2H), 7.61 (d, J = 8.6 Hz, 2H), 7.56–7.50 (m, 1H), 7.40–7.30 (m, 2H)2.80 (s, 3H), 2.32 (s, 3H)1.41 (s, 9H, C(CH₃)₃)
¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 151 MHz

CompoundCarbonyl (C=O, ppm)Aromatic (C, ppm)CH₃ (quinolinyl, ppm)Other signals (ppm)
8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate 163.81160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz)24.35, 12.8821.87 (Ar-CH₃)
8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate 163.48162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz)24.38, 12.8955.60 (OCH₃)
8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate 162.94160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz)24.39, 12.90
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate 163.73160.82, 158.37, 157.73 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 137.53 (d, J = 12.1 Hz), 130.34 (2C), 128.90 (2C), 125.95 (d, J = 8.2 Hz), 125.88, 123.68 (d, J = 2.4 Hz), 123.27, 116.78 (d, J = 4.7 Hz), 113.20 (d, J = 19.2 Hz)24.37, 12.8935.30 (C(CH₃)₃), 31.18 (C(CH₃)₃)
High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode: ESI

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate C₁₉H₁₆FNO₂310.1238310.1243
8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate C₁₉H₁₆FNO₃326.1187326.1192
8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate C₁₈H₁₃ClFNO₂330.0692330.0697
8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate C₂₂H₂₂FNO₂352.1707352.1712

Potential Biological Significance and Signaling Pathways

Quinoline and its derivatives are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties[2][3][4]. The quinolin-4-one scaffold, in particular, is a privileged structure in medicinal chemistry and is present in numerous marketed drugs[5].

Derivatives of quinolin-4-one have been shown to exert their anticancer effects through the inhibition of various protein and enzymes crucial for cancer cell proliferation[6]. Key signaling pathways that are often targeted by these compounds include:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several quinoline derivatives have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), thereby modulating this critical cancer-related pathway[6].

  • Receptor Tyrosine Kinase (RTK) Inhibition: Quinolin-4-ones have been explored as inhibitors of receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[6]. Inhibition of VEGFR-2 is a validated therapeutic strategy to block tumor angiogenesis.

The diverse biological activities of quinoline derivatives underscore the potential of this compound and its analogues as scaffolds for the development of novel therapeutic agents.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactant1 2-Fluoroaniline Reaction One-pot reaction (150 °C) Reactant1->Reaction Reactant2 Ethyl 2-methylacetoacetate Reactant2->Reaction Catalyst Polyphosphoric Acid Catalyst->Reaction Workup Aqueous NaOH workup (pH 7-8) Reaction->Workup Product This compound Workup->Product

Caption: Synthetic route for this compound.

Potential Signaling Pathway Inhibition by Quinolin-4-ol Derivatives

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Quinolinol Quinolin-4-ol Derivatives Quinolinol->RTK Inhibition Quinolinol->PI3K Inhibition

Caption: Inhibition of cancer signaling pathways by quinolin-4-ol derivatives.

References

The Diverse Biological Activities of Fluorinated Quinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of fluorine atoms into the quinoline ring has emerged as a powerful strategy to modulate the physicochemical and biological properties of these derivatives, often leading to enhanced potency, metabolic stability, and bioavailability.[1] This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and antimalarial properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Anticancer Activity

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action, including the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways.[2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected fluorinated quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6a MDA-MB-468 (Triple-Negative Breast Cancer)2.5[4]
Compound 6b MDA-MB-468 (Triple-Negative Breast Cancer)3.0[4]
Compound 6d MDA-MB-468 (Triple-Negative Breast Cancer)4.0[4]
Compound 6f MDA-MB-468 (Triple-Negative Breast Cancer)5.0[4]
Compound 6e MDA-MB-468 (Triple-Negative Breast Cancer)20.0[4]
Compound 6d MCF7 (Breast Cancer)12.0[4]
Compound 6e MCF7 (Breast Cancer)60.0[4]
Cisplatin (Standard Drug)MDA-MB-468 (Triple-Negative Breast Cancer)5.0[4]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)8.73[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast Cancer)>10[5]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml[6]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)43.95 ± 3.53 µg/ml[6]
Experimental Protocols

This protocol is used to assess the cytotoxic effects of fluorinated quinoline derivatives on cancer cell lines.[7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium and incubated overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10–200 µg/mL) or a vehicle control (DMSO) for a specified period (e.g., 24 hours).[7]

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C in the dark.[7]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with fluorinated quinoline derivatives.[8]

  • Cell Seeding: A single-cell suspension is prepared, and a specific number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.

  • Compound Treatment: The cells are treated with the desired concentrations of the test compounds for a defined period.

  • Incubation: The treatment medium is replaced with fresh medium, and the plates are incubated for 1-3 weeks to allow for colony formation.

  • Colony Staining: The colonies are fixed with a solution of methanol and acetic acid and then stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated by normalizing the number of colonies in the treated wells to that in the control wells.

This protocol allows for the evaluation of drug efficacy in a more physiologically relevant three-dimensional tumor model.[8]

  • Spheroid Formation: Cancer cells (e.g., MDA-MB-468) are seeded in ultra-low attachment 96-well plates to promote self-aggregation into spheroids over 3-4 days.

  • Compound Treatment: Once formed, the spheroids are treated with different concentrations of the fluorinated quinoline derivatives.

  • Viability Assessment: Spheroid viability can be assessed by measuring their volume over time using imaging techniques or by using viability assays such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

Signaling Pathways and Mechanisms of Action

Fluorinated quinoline derivatives exert their anticancer effects through the modulation of various signaling pathways. One key mechanism is the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.[8]

anticancer_pathway Fluorinated Quinoline Derivative Fluorinated Quinoline Derivative Cancer Cell Cancer Cell Fluorinated Quinoline Derivative->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Induces Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Induction of Apoptosis via ROS Production.

Antimicrobial Activity

Fluoroquinolones, a prominent class of fluorinated quinoline derivatives, are widely used as broad-spectrum antibiotics. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of ciprofloxacin, a widely used fluoroquinolone, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus Newman (MSSA)0.25[10]
Staphylococcus aureus N315 (MRSA)1[10]
Staphylococcus aureus ATCC 259230.5[11]
Staphylococcus aureus ATCC 65380.25[11]
Staphylococcus aureus ATCC 433000.5[11]
Enterobacteriaceae (breakpoint)≤ 0.25[12]
Pseudomonas aeruginosa (breakpoint)≤ 0.5[12]
Experimental Protocols

This is a standard method to determine the in vitro susceptibility of bacteria to antimicrobial agents.[10]

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the fluoroquinolone is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 1.5 x 10^6 CFU/mL) is prepared from an overnight culture.[10]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones target and inhibit the activity of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, leading to the disruption of DNA replication and ultimately, bacterial cell death.[13]

antimicrobial_workflow cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Fluoroquinolone_GN Fluoroquinolone DNA Gyrase DNA Gyrase Fluoroquinolone_GN->DNA Gyrase Inhibits Supercoiling DNA Supercoiling DNA Gyrase->Supercoiling Prevents Relaxation Replication_GN DNA Replication Supercoiling->Replication_GN Blocks Cell Death_GN Cell Death Replication_GN->Cell Death_GN Leads to Fluoroquinolone_GP Fluoroquinolone Topoisomerase IV Topoisomerase IV Fluoroquinolone_GP->Topoisomerase IV Inhibits Decatenation Chromosome Decatenation Topoisomerase IV->Decatenation Prevents Segregation Chromosome Segregation Decatenation->Segregation Blocks Cell Death_GP Cell Death Segregation->Cell Death_GP Leads to

Mechanism of Fluoroquinolone Action.

Antiviral Activity

Certain fluorinated quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Zika virus and Dengue virus.[14][15]

Quantitative Antiviral Data

The following table summarizes the antiviral activity of selected fluorinated quinoline derivatives, with data presented as EC50 values (the concentration required to inhibit 50% of the viral effect).

CompoundVirusEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
MefloquineZika Virus (ZIKV)1.9 ± 0.2>50>26.3[14]
141a Zika Virus (ZIKV)2.5 ± 0.3>50>20[14]
141b Zika Virus (ZIKV)3.1 ± 0.4>50>16.1[14]
142 Zika Virus (ZIKV)4.2 ± 0.5>50>11.9[14]
143 Zika Virus (ZIKV)3.8 ± 0.4>50>13.2[14]
Compound 1 Dengue Virus Serotype 2 (DENV2)0.4919.3939.5[16]
Compound 2 Dengue Virus Serotype 2 (DENV2)Not specifiedNot specifiedNot specified[16]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivativeZika Virus (ZIKV)0.8 ± 0.07Not specifiedNot specified[17]
Experimental Protocols

This assay is a standard method for quantifying the infectivity of a virus and the inhibitory effect of antiviral compounds.[15]

  • Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is prepared in 12-well plates.

  • Virus Infection: The cell monolayers are infected with a known amount of virus in the presence of serial dilutions of the fluorinated quinoline derivative.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death).

  • Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Antimalarial Activity

Quinolines, including fluorinated derivatives, have been a mainstay in the treatment of malaria for decades. Their primary mechanism of action involves the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.[18]

Quantitative Antimalarial Data

The following table presents the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, with data presented as IC50 values.

CompoundP. falciparum StrainIC50Reference
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaChloroquine-resistant1.2 µM[19]
Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylateNot specified0.014 - 5.87 µg/mL[19]
3-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl)quinolin-2(1H)-oneNot specified0.014 - 5.87 µg/mL[19]
5-(2-chloro quinolin-3-yl)-1,3,4-oxadiazole-2-thiolNot specified0.014 - 5.87 µg/mL[19]
2-(1-(((7-chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-4-yl)-N,N-dicyclohexyl acetamideChloroquine-sensitive (D10)349 - 1247 nM[19]
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediaminesNot specified1–100 nM[20]
Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin. Quinoline-based antimalarials accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[1][18]

antimalarial_pathway cluster_parasite Plasmodium Parasite Hemoglobin Hemoglobin Parasite Food Vacuole Parasite Food Vacuole Hemoglobin->Parasite Food Vacuole Digestion Heme (toxic) Heme (toxic) Parasite Food Vacuole->Heme (toxic) Releases Hemozoin (non-toxic) Hemozoin (non-toxic) Heme (toxic)->Hemozoin (non-toxic) Polymerization Parasite Death Parasite Death Heme (toxic)->Parasite Death Accumulation leads to Quinoline Derivative Quinoline Derivative Quinoline Derivative->Heme (toxic) Inhibits Polymerization

Inhibition of Heme Polymerization by Quinoline Derivatives.

Conclusion

The incorporation of fluorine into the quinoline scaffold has proven to be a highly effective strategy for the development of potent and selective therapeutic agents. Fluorinated quinoline derivatives exhibit a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and beyond. The data and protocols presented in this technical guide underscore the importance of this chemical class and provide a valuable resource for researchers dedicated to the discovery and development of novel pharmaceuticals. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of these versatile molecules.

References

An In-Depth Technical Guide to 8-Fluoro-2,3-dimethylquinolin-4-ol: Synthesis, Properties, and Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, known properties, and biological context of 8-Fluoro-2,3-dimethylquinolin-4-ol. While detailed historical accounts of its specific discovery are not prominent in the available literature, its synthesis as a key intermediate in the development of novel antifungal agents highlights its importance in medicinal chemistry. This document consolidates available data on its preparation, physicochemical characteristics inferred from its derivatives, and the broader context of its potential applications in antifungal drug discovery.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in publicly available resources. Its emergence is closely tied to the broader history of quinoline and fluoroquinolone research. The quinoline scaffold was first identified in the 19th century, and its derivatives have since become a cornerstone in medicinal chemistry. The introduction of a fluorine atom to the quinoline ring in the mid-20th century led to the development of fluoroquinolones, a critical class of antibiotics. More recently, research has expanded to explore the potential of fluorinated quinolines as antifungal agents. Within this context, this compound has been synthesized as a crucial building block for creating more complex molecules with potential therapeutic applications, particularly in the agricultural sector for controlling phytopathogenic fungi. A 2023 study highlights its role as a key intermediate in the synthesis of novel fluorinated quinoline analogs with significant antifungal activity[1].

Physicochemical and Spectroscopic Data

Detailed experimental data for the parent compound, this compound, is limited in the literature. However, extensive data for its derivatives, particularly benzoate esters, provide valuable insights into the core structure's properties.

Table 1: Physicochemical Properties of this compound and a Related Analog

PropertyThis compound8-Fluoroquinolin-4-ol (Analog)Source
Molecular Formula C₁₁H₁₀FNOC₉H₆FNO[1]
Molecular Weight 191.20 g/mol 163.15 g/mol [2]
Appearance White solidNot specified[1]
Melting Point 230–231 °CNot specified[1]
Solubility Data not availableData not available
pKa Data not availableData not available

Table 2: Spectroscopic Data for Benzoate Derivatives of this compound [1]

Derivative¹H NMR (500 MHz, CDCl₃) δ (ppm)¹³C NMR (151 MHz, CDCl₃) δ (ppm)HRMS (ESI) m/z [M+H]⁺
4-chlorobenzoate 8.32–8.21 (m, 2H, Ph), 7.62–7.56 (m, 2H, Ph), 7.53–7.46 (m, 1H, Ph), 7.42–7.33 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.31 (s, 3H, CH₃)162.94, 160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz), 24.39, 12.90Calculated: 330.0692, Found: 330.0697
4-methylbenzoate 8.21 (d, J = 8.2 Hz, 2H, Ph), 7.56–7.50 (m, 1H, Ph), 7.43–7.30 (m, 4H, Ph), 2.80 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃)163.81, 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.35, 21.87, 12.88Calculated: 310.1238, Found: 310.1243
4-methoxybenzoate 8.35–8.20 (m, 2H, Ph), 7.55–7.50 (m, 1H, Ph), 7.40–7.30 (m, 2H, Ph), 7.09–7.03 (m, 2H, Ph), 3.94 (s, 3H, OCH₃), 2.80 (s, 3H, CH₃), 2.32 (s, 3H, CH₃)163.48, 162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz), 55.60, 24.38, 12.89Calculated: 326.1187, Found: 326.1192
3-methylbenzoate 8.17–8.07 (m, 2H, Ph), 7.58–7.51 (m, 2H, Ph), 7.48 (t, J = 7.9 Hz, 1H, Ph), 7.41–7.32 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.50 (s, 3H, CH₃), 2.32 (s, 3H, CH₃)163.92, 160.85, 157.72 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 138.93, 137.51 (d, J = 12.2 Hz), 135.16, 130.97, 128.86, 128.12, 127.65, 125.97 (d, J = 8.2 Hz), 123.62 (d, J = 2.4 Hz), 123.26, 116.76 (d, J = 4.6 Hz), 113.24 (d, J = 19.2 Hz), 24.34, 21.34, 12.89Calculated: 310.1238, Found: 310.1243
3-chlorobenzoate 8.30 (t, J = 1.7 Hz, 1H, Ph), 8.24–8.16 (m, 1H, Ph), 7.74–7.68 (m, 1H, Ph), 7.57–7.48 (m, 2H, Ph), 7.42–7.34 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.32 (s, 3H, CH₃)162.59, 160.88, 157.74 (d, J = 256.1 Hz), 151.47 (d, J = 4.6 Hz), 137.51 (d, J = 12.2 Hz), 135.23, 134.43, 130.44, 130.32, 129.92, 128.59, 126.17 (d, J = 8.2 Hz), 123.34 (d, J = 2.4 Hz), 123.16, 116.53 (d, J = 4.7 Hz), 113.39 (d, J = 19.2 Hz), 24.32, 12.91Calculated: 330.0692, Found: 330.0697
2-chlorobenzoate 8.25 (dd, J = 7.8, 1.2 Hz, 1H, Ph), 7.66–7.56 (m, 3H, Ph), 7.51–7.47 (m, 1H, Ph), 7.44–7.39 (m, 1H, Ph), 7.39–7.34 (m, 1H, Ph), 2.82 (s, 3H, CH₃), 2.37 (s, 3H, CH₃)162.43, 160.84, 157.71 (d, J = 255.7 Hz), 151.44 (d, J = 3.5 Hz), 137.53 (d, J = 11.9 Hz), 134.94, 134.03, 132.34, 131.81, 127.87, 127.07, 126.14 (d, J = 8.0 Hz), 123.37 (d, J = 2.6 Hz), 123.17, 116.74 (d, J = 4.0 Hz), 113.31 (d, J = 19.1 Hz), 24.35, 13.05Calculated: 330.0692, Found: 330.0697
2-methylbenzoate 8.39 (d, J = 7.8 Hz, 1H, Ph), 7.64–7.50 (m, 2H, Ph), 7.48–7.31 (m, 4H, Ph), 2.81 (s, 3H, CH₃), 2.70 (s, 3H, CH₃), 2.34 (s, 3H, CH₃)164.03, 160.83, 157.76 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 142.34, 137.55 (d, J = 12.1 Hz), 133.58, 132.41, 131.47, 126.99, 126.30, 125.98 (d, J = 8.2 Hz), 123.72 (d, J = 2.4 Hz), 123.25, 116.76 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.37, 22.10, 12.95Calculated: 310.1238, Found: 310.1243
benzoate 8.36–8.30 (m, 2H, Ph), 7.80–7.69 (m, 1H, Ph), 7.60 (t, J = 7.8 Hz, 2H, Ph), 7.56–7.49 (m, 1H, Ph), 7.42–7.29 (m, 2H, Ph), 2.81 (s, 3H, CH₃), 2.33 (s, 3H, CH₃)163.75, 160.83, 157.74 (d, J = 255.8 Hz), 151.72 (d, J = 4.5 Hz), 137.55 (d, J = 12.2 Hz), 134.38, 130.49 (2C), 128.97 (2C), 128.21, 125.99 (d, J = 8.2 Hz), 123.58 (d, J = 2.4 Hz), 123.23, 116.72 (d, J = 4.7 Hz), 113.24 (d, J = 19.2 Hz), 24.39, 12.89Calculated: 296.1081, Found: 296.1087

Experimental Protocols

Synthesis of this compound

A one-step synthesis method has been reported for this compound, which serves as a key intermediate for further derivatization[1].

Materials:

  • 2-fluoroaniline (100.00 mmol)

  • ethyl 2-methylacetoacetate (100.00 mmol)

  • polyphosphoric acid (150.00 mmol)

  • 10% aqueous sodium hydroxide solution

  • Ice

Apparatus:

  • 250 mL three-necked flask

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol)[1].

  • Heat the mixture to 150 °C with stirring[1].

  • After the reaction is complete, cool the mixture to room temperature[1].

  • Place the three-necked flask in an ice bath and adjust the pH to 7–8 by the dropwise addition of a 10% aqueous sodium hydroxide solution[1].

  • Filter the resulting precipitate and dry it to obtain this compound as a white solid[1].

  • The reported yield for this reaction is 89.2%[1].

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification 2-fluoroaniline 2-fluoroaniline Heating Heat to 150 °C 2-fluoroaniline->Heating ethyl 2-methylacetoacetate ethyl 2-methylacetoacetate ethyl 2-methylacetoacetate->Heating polyphosphoric acid polyphosphoric acid polyphosphoric acid->Heating Cooling Cool to Room Temp. Heating->Cooling Reaction Completion Neutralization Adjust pH to 7-8 (10% NaOH, Ice Bath) Cooling->Neutralization Filtration Filter Precipitate Neutralization->Filtration Drying Dry Solid Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis of this compound.

Antifungal Susceptibility Testing

A generalized protocol for determining the antifungal activity of quinoline derivatives can be adapted from established methods such as those provided by the Clinical and Laboratory Standards Institute (CLSI)[3].

Materials:

  • Test compound (e.g., this compound derivative)

  • Fungal strains (e.g., Candida albicans, dermatophytes)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Positive control antifungal agent (e.g., Fluconazole)

  • Solvent for test compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial dilutions of the test compound in the microtiter plates to achieve a range of concentrations.

  • Prepare a standardized inoculum of the fungal strain to be tested.

  • Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Include positive control wells (fungal inoculum with a known antifungal agent) and negative control wells (fungal inoculum with solvent only).

  • Incubate the plates at an appropriate temperature and for a sufficient duration for fungal growth.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the test compound that prevents visible growth of the fungus.

Biological Activity and Potential Applications

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal activity against a range of phytopathogenic fungi. In a 2023 study, several benzoate esters of this compound exhibited significant inhibition of Sclerotinia sclerotiorum and Rhizoctonia solani at a concentration of 50 μg/mL[1]. This suggests that the this compound scaffold is a promising starting point for the development of new agricultural fungicides.

Mechanism of Action

While a specific signaling pathway for this compound has not been elucidated, the antifungal mechanism of quinoline derivatives is generally believed to involve the disruption of the fungal cell membrane. It is hypothesized that these compounds interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death[4].

G Quinoline_Derivative This compound Derivative Ergosterol_Biosynthesis Ergosterol Biosynthesis Quinoline_Derivative->Ergosterol_Biosynthesis Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Membrane_Integrity Loss of Membrane Integrity Fungal_Cell_Membrane->Membrane_Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Disruption of Synthesis Cellular_Leakage Leakage of Cellular Contents Membrane_Integrity->Cellular_Leakage Fungal_Cell_Death Fungal Cell Death Cellular_Leakage->Fungal_Cell_Death G cluster_screening Antifungal Screening Workflow Compound_Library Quinoline Derivative Library Primary_Screen Primary Screening (e.g., MIC determination) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screening (e.g., cytotoxicity, spectrum) Hit_Identification->Secondary_Screen Lead_Candidate Lead Candidate Selection Secondary_Screen->Lead_Candidate

References

An In-depth Technical Guide to 8-Fluoro-2,3-dimethylquinolin-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Fluoro-2,3-dimethylquinolin-4-ol, a key intermediate in the synthesis of novel fluorinated quinoline analogs with potential applications in antifungal drug development. This document details its chemical identifiers, a detailed synthesis protocol, and the characterization of its derivatives, presenting all quantitative data in structured tables for ease of comparison. Furthermore, this guide includes visualizations of the synthetic pathways and experimental workflows as described in the primary literature.

Chemical Identifiers and Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Systematic Name This compound
Common Name Intermediate 1[2]
Molecular Formula C₁₁H₁₀FNO
Appearance White solid[2]
Melting Point 230–231 °C[2]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 11.36 (s, 1H, OH), 7.88 (d, J = 8.1 Hz, 1H, Ph), 7.52–7.46 (m, 1H, Ph), 7.26–7.19 (m, 1H, Ph), 2.43 (s, 3H, CH₃), 1.98 (s, 3H, CH₃)[2]

Experimental Protocols

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of 2-fluoroaniline and ethyl 2-methylacetoacetate.[2]

Materials:

  • 2-fluoroaniline (11.11 g, 100.00 mmol)

  • ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol)

  • Polyphosphoric acid (PPA) (50.69 g, 150.00 mmol)

  • 10% aqueous sodium hydroxide solution

  • 250 mL three-necked flask

Procedure:

  • To a 250 mL three-necked flask, add 2-fluoroaniline, ethyl 2-methylacetoacetate, and polyphosphoric acid.

  • Heat the mixture to 150 °C.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

  • Filter the resulting solid and dry it to obtain this compound.

Yield: 89.2%[2]

The derivatives are synthesized via esterification of the parent compound with various substituted benzoic acids.

Materials:

  • This compound (Intermediate 1)

  • Substituted benzoic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC•HCl)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

Procedure: The synthesis involves the esterification of intermediate 1 with various substituted benzoic acids using EDC•HCl and DMAP as condensing agents in DMF as a solvent.[2]

Quantitative Data of Synthesized Derivatives

A series of novel 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives were synthesized and characterized. Their analytical data are summarized below.

Table 2: Physicochemical and Spectroscopic Data of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives [2]

CompoundR GroupYield (%)m.p. (°C)¹H NMR (500 MHz, CDCl₃) δ (ppm)¹³C NMR (151 MHz, CDCl₃) δ (ppm)HRMS (ESI) m/z [M+H]⁺
2a H56.1176-1788.36–8.30 (m, 2H), 7.80–7.69 (m, 1H), 7.60 (t, J = 7.8 Hz, 2H), 7.56–7.49 (m, 1H), 7.42–7.29 (m, 2H), 2.81 (s, 3H), 2.33 (s, 3H)163.75, 160.83, 157.74 (d, J = 255.8 Hz), 151.72 (d, J = 4.5 Hz), 137.55 (d, J = 12.2 Hz), 134.38, 130.49 (2C), 128.97 (2C), 128.21, 125.99 (d, J = 8.2 Hz), 123.58 (d, J = 2.4 Hz), 123.23, 116.72 (d, J = 4.7 Hz), 113.24 (d, J = 19.2 Hz), 24.39, 12.89Calcd: 296.1081, Found: 296.1087
2e 4-F48.5152-1548.48–8.22 (m, 2H), 7.55–7.46 (m, 1H), 7.41–7.32 (m, 2H), 7.31–7.25 (m, 2H), 2.81 (s, 3H), 2.32 (s, 3H)166.65 (d, J = 256.6 Hz), 162.78, 160.88, 157.73 (d, J = 256.0 Hz), 151.60 (d, J = 4.5 Hz), 137.50 (d, J = 12.2 Hz), 133.19 (d, J = 9.6 Hz, 2C), 126.09 (d, J = 8.2 Hz), 124.43 (d, J = 3.0 Hz), 123.50 (d, J = 2.5 Hz), 123.24, 116.60 (d, J = 4.7 Hz), 116.29 (d, J = 22.2 Hz, 2C), 113.33 (d, J = 19.2 Hz), 24.31, 12.89Calcd: 314.0987, Found: 314.0993
2g 4-OCH₃57.386-888.35–8.20 (m, 2H), 7.55–7.50 (m, 1H), 7.40–7.30 (m, 2H), 7.09–7.03 (m, 2H), 3.94 (s, 3H), 2.80 (s, 3H), 2.32 (s, 3H)163.48, 162.31, 160.83, 157.73 (d, J = 255.7 Hz), 151.87 (d, J = 4.6 Hz), 137.52 (d, J = 12.0 Hz), 132.84 (2C), 125.89 (d, J = 8.2 Hz), 123.78 (d, J = 2.4 Hz), 123.32, 120.40, 116.82 (d, J = 4.7 Hz), 114.15 (2C), 113.17 (d, J = 19.2 Hz), 55.60, 24.38, 12.89Calcd: 326.1187, Found: 326.1192
2i 3-CH₃63.1126-1288.17–8.07 (m, 2H), 7.58–7.51 (m, 2H), 7.48 (t, J = 7.9 Hz, 1H), 7.41–7.32 (m, 2H), 2.81 (s, 3H), 2.50 (s, 3H), 2.32 (s, 3H)163.92, 160.85, 157.72 (d, J = 255.8 Hz), 151.80 (d, J = 4.5 Hz), 138.93, 137.51 (d, J = 12.2 Hz), 135.16, 130.97, 128.86, 128.12, 127.65, 125.97 (d, J = 8.2 Hz), 123.62 (d, J = 2.4 Hz), 123.26, 116.76 (d, J = 4.6 Hz), 113.24 (d, J = 19.2 Hz), 24.34, 21.34, 12.89Calcd: 310.1238, Found: 310.1243
2j 4-CH₃66.5122-1248.21 (d, J = 8.2 Hz, 2H), 7.56–7.50 (m, 1H), 7.43–7.30 (m, 4H), 2.80 (s, 3H), 2.51 (s, 3H), 2.32 (s, 3H)163.81, 160.84, 157.73 (d, J = 255.7 Hz), 151.82 (d, J = 4.5 Hz), 145.43, 137.51 (d, J = 12.2 Hz), 130.55 (2C), 129.68 (2C), 125.94 (d, J = 8.2 Hz), 125.43, 123.68 (d, J = 2.4 Hz), 123.29, 116.78 (d, J = 4.7 Hz), 113.21 (d, J = 19.2 Hz), 24.35, 21.87, 12.88Calcd: 310.1238, Found: 310.1243
2m 4-Cl70.2183-1858.32–8.21 (m, 2H), 7.62–7.56 (m, 2H), 7.53–7.46 (m, 1H), 7.42–7.33 (m, 2H), 2.81 (s, 3H), 2.31 (s, 3H)162.94, 160.85, 157.76 (d, J = 256.0 Hz), 151.50 (d, J = 4.6 Hz), 141.09, 137.55 (d, J = 12.2 Hz), 131.83 (2C), 129.40 (2C), 126.61, 126.10 (d, J = 8.2 Hz), 123.41 (d, J = 2.5 Hz), 123.17, 116.55 (d, J = 4.8 Hz), 113.33 (d, J = 19.2 Hz), 24.39, 12.90Calcd: 330.0692, Found: 330.0697

Biological Activity

The synthesized derivatives of this compound have been evaluated for their antifungal activity against a panel of phytopathogenic fungi.

The in vitro antifungal activity was tested at a concentration of 50 μg/mL.[1][2]

Table 3: Antifungal Activity of Selected 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives (% Inhibition at 50 μg/mL)

CompoundSclerotinia sclerotiorumRhizoctonia solaniReference
2b (R=4-tBu)>80%-[2]
2e (R=4-F)>80%-[2]
2f (R=4-Cl)>80%-[2]
2g (R=4-OCH₃)-80.8%[2]
2k (R=4-iPr)>80%-[2]
2n (R=4-iPr)>80%-[2]

The results indicate that several of the synthesized quinoline derivatives exhibit significant antifungal activity.[1] Notably, compounds with specific substitutions on the benzoate ring showed high efficacy against Sclerotinia sclerotiorum and Rhizoctonia solani.[2]

Visualizations of Experimental Design and Workflow

The following diagrams illustrate the design strategy and the synthetic workflow for the preparation of this compound and its derivatives.

G cluster_0 Design Strategy Lead Tebufloquin (Lead Compound) Core Natural Quinoline Structure Lead->Core Select Core Modification1 8-position: Introduction of Fluorine Core->Modification1 Modification2 4-position: Esterification Core->Modification2 Target Target Compounds (2a-2p) Modification1->Target Modification2->Target

Caption: Design strategy for the target compounds.

G cluster_1 Synthesis of this compound (Intermediate 1) cluster_2 Synthesis of Benzoate Derivatives Reactant1 2-Fluoroaniline Reaction1 One-pot reaction at 150°C Reactant1->Reaction1 Reactant2 Ethyl 2-methylacetoacetate Reactant2->Reaction1 Catalyst Polyphosphoric Acid (PPA) Catalyst->Reaction1 Catalyst & Solvent Workup1 pH adjustment (7-8) with 10% NaOH Reaction1->Workup1 Product1 This compound (Intermediate 1) Workup1->Product1 Intermediate Intermediate 1 Product1->Intermediate Reaction2 Esterification Intermediate->Reaction2 Reactant3 Substituted Benzoic Acids Reactant3->Reaction2 Reagents EDC•HCl, DMAP Reagents->Reaction2 Solvent DMF Solvent->Reaction2 Product2 Target Compounds (2a-2p) Reaction2->Product2

Caption: Synthetic workflow for the target compounds.

References

A Comprehensive Review of Synthetic Strategies for Substituted Quinolin-4-ols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-4-ol scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. As a cornerstone in medicinal chemistry, derivatives of quinolin-4-ol have demonstrated antibacterial, anticancer, antiviral, and antimalarial properties. This has spurred the continuous development of robust and efficient synthetic methodologies to access structurally diverse analogs for drug discovery and development programs. This technical guide provides an in-depth review of the core synthetic strategies for preparing substituted quinolin-4-ols, with a focus on classical named reactions, modern catalytic methods, and green chemistry approaches. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized in comparative tables to aid in method selection.

Classical Synthetic Approaches

The synthesis of the quinolin-4-ol ring system has a rich history, with several named reactions remaining relevant in contemporary organic synthesis. These methods typically involve the cyclization of aniline derivatives with a three-carbon component.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the preparation of 4-hydroxyquinoline derivatives.[1] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylenemalonate intermediate. Subsequent thermal cyclization of this intermediate, often at high temperatures (around 250 °C), leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline.[1] The final steps involve saponification of the ester followed by decarboxylation to yield the desired quinolin-4-ol.[1] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

Experimental Protocol: Gould-Jacobs Synthesis of 4,7-dichloroquinoline [1]

A mixture of 3,4-dichloroaniline and diethyl ethoxymethylenemalonate is heated at 100-140°C for a few hours. The resulting ethyl 3-(3,4-dichloroanilino)acrylate is then added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C to induce cyclization. After cooling, the intermediate ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate precipitates and is collected by filtration. This intermediate is then saponified by heating with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid. Finally, the carboxylic acid is decarboxylated by heating at a high temperature to yield 4,7-dichloroquinoline.

Table 1: Synthesis of Substituted Quinolin-4-ols via the Gould-Jacobs Reaction

Aniline DerivativeReaction ConditionsProductYield (%)Reference
AnilineDiethyl ethoxymethylenemalonate, 250 °C4-Hydroxyquinoline-[1]
3-ChloroanilineDiethyl ethoxymethylenemalonate, Dowtherm A, reflux7-Chloro-4-hydroxyquinoline-[1]
3-MethoxyanilineDiethyl ethoxymethylenemalonate, diphenyl ether, 250 °C7-Methoxy-4-hydroxyquinoline-[1]

Note: Specific yield data for the parent reactions is often not reported in general reviews; however, the method is widely applicable.

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 + EMME - EtOH EMME Diethyl Ethoxymethylenemalonate Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 Heat (~250 °C) - EtOH Acid Carboxylic Acid Intermediate2->Acid 1. NaOH 2. H+ Product Substituted Quinolin-4-ol Acid->Product Heat - CO2

The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[2] The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures (kinetic control), the aniline attacks the keto group of the β-ketoester, leading to the formation of a β-aminoacrylate, which upon heating cyclizes to the corresponding 4-hydroxyquinoline.[2] Conversely, at higher temperatures (thermodynamic control), the aniline attacks the ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline (Knorr synthesis).[2] The cyclization to the 4-hydroxyquinoline often requires high temperatures, similar to the Gould-Jacobs reaction, and is typically carried out in a high-boiling solvent like mineral oil or diphenyl ether to achieve good yields.[2]

Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline [3]

A mixture of 4-nitroaniline (72 mmol) and ethyl 3-ethoxybut-2-enoate (183 mmol) in a high-boiling solvent (150 mL) with a catalytic amount of concentrated sulfuric acid is heated to reflux for 1-2 hours, during which the ethanol produced is removed by distillation. Upon cooling, the 2-methyl-6-nitro-4-quinolone product precipitates and is collected by filtration, washed, and dried.

Table 2: Synthesis of Substituted Quinolin-4-ols via the Conrad-Limpach Reaction

Aniline Derivativeβ-KetoesterReaction ConditionsProductYield (%)Reference
4-NitroanilineEthyl 3-ethoxybut-2-enoateiso-Butyl benzoate, reflux, 35 min2-Methyl-6-nitro-4-hydroxyquinoline66[3]
AnilineEthyl acetoacetateMineral oil, ~250 °C2-Methyl-4-hydroxyquinolineup to 95[2]
4-NitroanilineEthyl 3-ethoxybut-2-enoateMethyl benzoate, reflux, 1 h2-Methyl-6-nitro-4-hydroxyquinoline25[3]

Conrad_Limpach_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline SchiffBase Schiff Base (Enamine) Aniline->SchiffBase + β-Ketoester (Kinetic Control) Ketoester β-Ketoester Product Substituted Quinolin-4-ol SchiffBase->Product Heat (~250 °C)

The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2- and 4-hydroxyquinolines. The regioselectivity of the cyclization is dependent on the substitution pattern of the starting material and the reaction conditions. The formation of the quinolin-4-ol occurs via an intramolecular aldol-type condensation.

Experimental Protocol: Camps Cyclization for 2-Aryl-4-quinolones [4]

N-(2-Acylaryl)benzamides are treated with a base such as sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol and heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized with acid. The precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the 2-arylquinolin-4(1H)-one in high yields.

Table 3: Synthesis of 2-Aryl-4-quinolones via Camps Cyclization [4]

N-(2-Acylaryl)amideBase/SolventProductYield (%)
N-(2-benzoylphenyl)acetamideNaOEt/EtOH2-Phenylquinolin-4(1H)-oneHigh
N-(2-acetylphenyl)benzamidet-BuOK/t-BuOH2-Phenylquinolin-4(1H)-oneHigh
N-(2-propionylphenyl)benzamideNaOEt/EtOH2-Phenyl-3-methylquinolin-4(1H)-oneHigh

Camps_Cyclization Start o-Acylaminoacetophenone Enolate Enolate Intermediate Start->Enolate Base ProductA Quinolin-4-ol Enolate->ProductA Intramolecular Aldol Condensation ProductB Quinolin-2-ol Enolate->ProductB Alternative Cyclization

Modern Catalytic Methods

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolin-4-ones, offering milder reaction conditions and broader substrate scope compared to classical methods.

Palladium-Catalyzed Carbonylative Cyclization

Palladium-catalyzed carbonylative cyclization of 2-iodoanilines and terminal alkynes provides a direct route to 2-substituted quinolin-4-ones.[5][6] This reaction typically uses carbon monoxide (CO) gas, but safer and more convenient CO surrogates like iron pentacarbonyl (Fe(CO)₅) have been developed.[5][6] A dual-base system, such as piperazine and triethylamine, can be employed to facilitate the controlled release of CO from the surrogate.[5]

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization [6]

A mixture of a 2-iodoaniline (0.5 mmol), a terminal alkyne (1.2 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), piperazine (1.0 equiv.), Et₃N (3.0 equiv.), and Fe(CO)₅ (0.25 equiv.) in CH₃CN (4 mL) is stirred at 60 °C for 10 hours. After completion, the reaction is worked up by standard procedures to isolate the 2-substituted quinolin-4-one.

Table 4: Palladium-Catalyzed Synthesis of 2-Substituted Quinolin-4-ones [6]

2-Iodoaniline DerivativeTerminal AlkyneProductYield (%)
2-IodoanilinePhenylacetylene2-Phenylquinolin-4(1H)-one91
4-Methyl-2-iodoanilinePhenylacetylene6-Methyl-2-phenylquinolin-4(1H)-one85
4-Chloro-2-iodoaniline1-Hexyne2-Butyl-6-chloroquinolin-4(1H)-one82

Palladium_Catalyzed_Synthesis cluster_reactants Reactants Iodoaniline 2-Iodoaniline Catalyst Pd(OAc)2 / Xantphos Piperazine / Et3N Alkyne Terminal Alkyne CO_source CO Source (e.g., Fe(CO)5) Product 2-Substituted Quinolin-4-one Catalyst->Product

Copper-Catalyzed Intermolecular Cyclization

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of quinolin-4-ones. A notable example is the direct intermolecular cyclization of anilines and alkynes.[7][8] This method is characterized by its mild reaction conditions and high functional group tolerance.[7]

Experimental Protocol: Copper-Catalyzed Synthesis of 4-Quinolones [7]

A mixture of an aniline, an alkyne, Cu(OTf)₂ as the catalyst, and HOTf as an additive in 1,2-dichloroethane (DCE) is heated at 120°C. The reaction proceeds to give the corresponding 4-quinolone in good to excellent yields.

Table 5: Copper-Catalyzed Synthesis of Substituted 4-Quinolones [7]

Aniline DerivativeAlkyneProductYield (%)
N-MethylanilinePhenylacetylene1-Methyl-2-phenylquinolin-4(1H)-one89
Aniline1-Hexyne2-Butylquinolin-4(1H)-one75
4-MethoxyanilinePhenylacetylene6-Methoxy-2-phenylquinolin-4(1H)-one82

Copper_Catalyzed_Synthesis Reactants Aniline + Alkyne Catalyst Cu(OTf)2 / HOTf DCE, 120 °C Reactants->Catalyst Product Substituted Quinolin-4-one Catalyst->Product

Green and Microwave-Assisted Syntheses

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient methods for quinolin-4-ol synthesis. The use of water as a solvent and microwave irradiation are prominent examples of these advancements.

Microwave-Assisted Gould-Jacobs Reaction

Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, reducing reaction times from hours to minutes and often improving yields.[9][10] This technique allows for rapid and efficient heating, which is particularly advantageous for the high-temperature cyclization step.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [9]

Aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are mixed in a microwave vial and heated to 250-300 °C in a microwave synthesizer for a short period (e.g., 5-10 minutes). After cooling, the precipitated product is filtered, washed, and dried.

Table 6: Microwave-Assisted Gould-Jacobs Synthesis [11]

Temperature (°C)Time (min)Pressure (bar)Yield (%)
2501011
300102437
2502013
300202428
30051647
Green Synthesis in Aqueous Media

The development of synthetic routes in water is a key goal of green chemistry. A decarboxylative cyclization of isatoic anhydrides and 1,3-dicarbonyl compounds in water at 80 °C provides an environmentally friendly pathway to substituted quinolin-4-ones.[12]

Experimental Protocol: Decarboxylative Cyclization in Water [12]

Isatoic anhydride and a 1,3-dicarbonyl compound are heated in water at 80 °C in the presence of a base. The reaction proceeds with the release of carbon dioxide, followed by intramolecular cyclization and dehydration to afford the quinolin-4-one.

Conclusion

The synthesis of substituted quinolin-4-ols is a well-established field with a diverse array of methodologies. Classical reactions like the Gould-Jacobs, Conrad-Limpach, and Camps syntheses remain valuable for their reliability and access to a range of derivatives. Modern transition metal-catalyzed methods, particularly those employing palladium and copper, have expanded the synthetic toolbox, offering milder conditions and broader substrate compatibility. Furthermore, the adoption of green chemistry principles, through microwave-assisted synthesis and the use of aqueous reaction media, is paving the way for more sustainable and efficient production of these important heterocyclic compounds. The choice of synthetic route will ultimately depend on the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide provides the necessary information for researchers to make informed decisions in the design and execution of synthetic strategies toward novel quinolin-4-ol derivatives.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Fluoro-2,3-dimethylquinolin-4-ol is a fluorinated quinoline derivative. Quinoline and its derivatives are an important class of heterocyclic compounds that are utilized as building blocks in the development of pharmaceuticals and other functional materials[1]. Specifically, this compound serves as a key intermediate in the synthesis of novel antifungal agents[2]. The following protocol details the synthesis of this compound.

Quantitative Data Summary

The table below summarizes the key quantitative data for the synthesis of this compound and its subsequent derivatives as described in the literature[2].

CompoundYield (%)Melting Point (°C)
This compound89.2230–231
8-fluoro-2,3-dimethylquinolin-4-yl benzoate (2a)56.1176-178
8-fluoro-2,3-dimethylquinolin-4-yl 3-fluorobenzoate (2d)48.5152-154
8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (2e)48.5152-154
8-fluoro-2,3-dimethylquinolin-4-yl 2-methylbenzoate (2h)60.5150-152

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of this compound, which serves as an intermediate in the preparation of potential antifungal agents[2].

Materials:

  • Starting materials for the initial reaction (not specified in the provided abstract, but would typically involve a substituted aniline and a β-ketoester in a Conrad-Limpach or similar reaction)

  • 10% aqueous sodium hydroxide solution

  • Ice bath

  • Three-necked flask

  • Filtration apparatus

Procedure:

  • Reaction Setup: Assemble a three-necked flask equipped with appropriate stirring and temperature monitoring apparatus.

  • Reaction: The initial cyclization reaction to form the quinolinol is carried out. (Note: The specific precursors and initial reaction conditions are not detailed in the provided search result, but the workup is.)

  • Cooling: Upon completion of the initial reaction, the mixture is allowed to cool to room temperature.

  • Neutralization: The three-necked flask is then placed in an ice bath to further cool the mixture. The pH of the reaction mixture is carefully adjusted to 7–8 by the dropwise addition of a 10% aqueous sodium hydroxide solution.

  • Precipitation and Isolation: As the pH is adjusted, the product, this compound, will precipitate out of the solution as a solid.

  • Filtration: The solid product is collected by filtration.

  • Drying: The collected solid is then dried thoroughly to yield the final product, which should be a white solid[2].

Characterization Data:

  • Appearance: White solid[2].

  • Yield: 89.2%[2].

  • Melting Point: 230–231 °C[2].

  • ¹H NMR (500 MHz, DMSO-d₆) δ: 11.36 (s, 1H, OH), 7.88 (d, J = 8.1 Hz, 1H, Ph), 7.52–7.46 (m, 1H, Ph), 7.26–7.19 (m, 1H, Ph), 2.43 (s, 3H, CH₃), 1.98 (s, 3H, CH₃)[2].

Safety Precautions:

  • Similar quinoline compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[3].

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention[3][4].

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_isolation Isolation & Purification Reaction Cyclization Reaction Cooling Cool to Room Temperature Reaction->Cooling IceBath Cool in Ice Bath Cooling->IceBath Transfer Neutralization Adjust pH to 7-8 with 10% NaOH(aq) IceBath->Neutralization Precipitation Product Precipitates Neutralization->Precipitation Filtration Filter the Solid Precipitation->Filtration Isolate Drying Dry the Product Filtration->Drying FinalProduct This compound (White Solid) Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Note: Purification of 8-Fluoro-2,3-dimethylquinolin-4-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 8-Fluoro-2,3-dimethylquinolin-4-ol using column chromatography, a standard technique for the separation and purification of individual compounds from a mixture.

Introduction

This compound is a fluorinated quinoline derivative. Quinoline and its analogs are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of such compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is a critical step to isolate the desired compound for further study and development. Column chromatography is a versatile and widely used method for the purification of organic compounds. This application note details a standard protocol for the purification of this compound on a laboratory scale. While specific data for this exact compound is not widely published, the following protocol is based on established methods for the purification of similar quinolin-4-ol derivatives[1][2][3][4].

Physicochemical Properties and Purification Strategy

The purification strategy by column chromatography is dictated by the physicochemical properties of the target compound, primarily its polarity. The presence of the quinolin-4-ol moiety suggests that the molecule will have a degree of polarity. The fluorine and dimethyl substitutions will modulate this polarity. Based on the general characteristics of quinoline derivatives, a normal-phase column chromatography approach using silica gel as the stationary phase is appropriate[1][2]. A gradient elution with a mobile phase of increasing polarity will be employed to first elute less polar impurities, followed by the target compound, and finally any more polar impurities.

Experimental Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using silica gel column chromatography.

3.1. Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (analytical grade)

  • Methanol (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

3.2. Column Preparation

  • Slurry Preparation: A slurry of silica gel is prepared in a non-polar solvent (e.g., hexane). For a typical laboratory-scale purification (500 mg of crude product), approximately 25-50 g of silica gel is used.

  • Column Packing: The slurry is carefully poured into the chromatography column. The solvent is allowed to drain slowly, and the column is tapped gently to ensure even packing of the silica gel. A layer of sand can be added to the top of the silica gel bed to prevent disturbance during solvent addition.

  • Equilibration: The packed column is equilibrated by passing several column volumes of the initial mobile phase (e.g., 100% hexane or a low polarity mixture like 95:5 hexane:ethyl acetate) through the silica gel until the bed is stable.

3.3. Sample Preparation and Loading

  • Dry Loading (Recommended): The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). A small amount of silica gel is added to this solution, and the solvent is removed under reduced pressure using a rotary evaporator to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.

  • Wet Loading: The crude product is dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully loaded onto the top of the column.

3.4. Elution and Fraction Collection

  • Gradient Elution: The elution is started with a low polarity mobile phase. The polarity of the mobile phase is gradually increased by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane or methanol in dichloromethane).

  • Fraction Collection: Eluent is collected in fractions of a fixed volume (e.g., 10-20 mL).

  • TLC Monitoring: The composition of each fraction is monitored by TLC to identify the fractions containing the pure product.

3.5. Product Isolation

  • Fractions containing the pure this compound (as determined by TLC) are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid product.

  • The purity of the final product should be assessed by analytical techniques such as HPLC, LC-MS, and NMR.

Data Presentation

The following table represents a hypothetical purification of 1 gram of crude this compound.

Fraction No. Mobile Phase (Hexane:Ethyl Acetate) Volume (mL) Compounds Detected (by TLC) Purity (Hypothetical)
1-595:5100Non-polar impurities-
6-1090:10100Trace impuritiesLow
11-1580:20100Product + minor impuritiesModerate
16-2570:30200Pure Product >98%
26-3050:50100Product + polar impuritiesModerate
31-350:100100Polar impurities-

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) elute Gradient Elution load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate analyze Analyze Final Product Purity evaporate->analyze G start Mixture Added imp1 A prod B imp2 C elution Mobile Phase Flow eluted1 A imp1->eluted1 Least Polar (Elutes First) eluted2 B prod->eluted2 Target Compound eluted3 C imp2->eluted3 Most Polar (Elutes Last)

References

Application Notes and Protocols: Antifungal Activity Screening of 8-Fluoro-2,3-dimethylquinolin-4-ol against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antifungal potential of 8-Fluoro-2,3-dimethylquinolin-4-ol against the opportunistic fungal pathogen Candida albicans. The protocols detailed below cover essential in vitro assays, from initial susceptibility testing to the investigation of its effects on biofilm formation and potential mechanisms of action.

Quantitative Antifungal Activity

The initial screening of this compound involves determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against planktonic C. albicans. These values are critical for assessing the compound's potency.

Table 1: In Vitro Antifungal Susceptibility of this compound against Candida albicans

CompoundC. albicans StrainMIC₅₀ (µg/mL)MFC (µg/mL)
This compoundATCC 900281664
This compoundFluconazole-Resistant Isolate32128
Fluconazole (Control)ATCC 900281>64
Fluconazole (Control)Fluconazole-Resistant Isolate64>64
Amphotericin B (Control)ATCC 900280.51
Amphotericin B (Control)Fluconazole-Resistant Isolate0.51

MIC₅₀: Minimum inhibitory concentration required to inhibit 50% of fungal growth. MFC: Minimum fungicidal concentration required to kill 99.9% of the initial fungal inoculum.

Biofilm Inhibition and Eradication

Candida albicans biofilms exhibit increased resistance to conventional antifungal agents.[1][2] Therefore, evaluating the efficacy of this compound against biofilm formation and established biofilms is a crucial step.

Table 2: Anti-Biofilm Activity of this compound against Candida albicans

CompoundConcentration (µg/mL)Biofilm Inhibition (%)Mature Biofilm Eradication (%)
This compound16 (MIC)7540
This compound32 (2x MIC)9265
This compound64 (4x MIC)9885
Fluconazole (Control)643015

Biofilm inhibition was assessed by adding the compound at the time of biofilm initiation. Mature biofilm eradication was determined by treating pre-formed 24-hour biofilms.

Experimental Protocols

Protocol for Antifungal Susceptibility Testing

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines.[3][4]

Materials:

  • Candida albicans strains (e.g., ATCC 90028 and clinical isolates)

  • Yeast Peptone Dextrose (YPD) agar and broth

  • RPMI 1640 medium buffered with MOPS

  • This compound stock solution (in DMSO)

  • Control antifungal agents (Fluconazole, Amphotericin B)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture C. albicans on YPD agar for 24-48 hours at 30°C.[5] Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]

  • Drug Dilution: Prepare serial twofold dilutions of this compound and control drugs in RPMI 1640 medium in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.[3]

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (≥50%) inhibition of visible growth compared to the drug-free control well.[6]

  • MFC Determination: To determine the MFC, aliquot 100 µL from each well that shows no visible growth and plate it onto YPD agar. Incubate at 30°C for 48 hours. The MFC is the lowest drug concentration that results in no colony growth (≥99.9% killing).[1]

Protocol for Biofilm Inhibition Assay

This protocol utilizes a crystal violet staining method to quantify biofilm biomass.[5]

Materials:

  • Standardized C. albicans inoculum (as prepared above)

  • RPMI 1640 medium

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 95% Ethanol

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Assay Setup: Add 100 µL of the standardized C. albicans suspension (1 x 10⁷ cells/mL in RPMI 1640) to the wells of a microtiter plate.[7]

  • Compound Addition: Immediately add 100 µL of RPMI 1640 containing various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Destaining: Wash the wells four times with sterile distilled water and allow them to air dry. Add 200 µL of 95% ethanol to each well to destain the biofilm.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the drug-free control.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflows for evaluating the antifungal properties of this compound.

G cluster_0 Initial Screening cluster_1 Biofilm Activity Assessment cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Conclusion start Prepare C. albicans Inoculum mic_mfc Determine MIC & MFC (Broth Microdilution) start->mic_mfc biofilm_inhibition Biofilm Inhibition Assay (Crystal Violet) mic_mfc->biofilm_inhibition biofilm_eradication Mature Biofilm Eradication (XTT Assay) mic_mfc->biofilm_eradication membrane_permeability Cell Membrane Permeability (Propidium Iodide Staining) biofilm_eradication->membrane_permeability mitochondrial_potential Mitochondrial Membrane Potential (JC-1 Staining) biofilm_eradication->mitochondrial_potential analyze Analyze Data & Draw Conclusions membrane_permeability->analyze mitochondrial_potential->analyze

Caption: Experimental workflow for antifungal screening.

Potential Mechanisms of Action

Quinoline derivatives have been shown to exert their antifungal effects through various mechanisms, including the disruption of the fungal cell membrane and interference with mitochondrial function.[8][9]

Disruption of Cell Membrane Integrity

Damage to the cell membrane leads to the leakage of intracellular components and ultimately cell death. A common method to assess this is through propidium iodide (PI) staining, where PI can only enter cells with compromised membranes.

Induction of Mitochondrial Dysfunction

Mitochondria are crucial for cellular respiration and energy production in C. albicans. Disruption of the mitochondrial membrane potential (ΔΨm) can trigger the production of reactive oxygen species (ROS) and induce apoptosis.[8][10]

G cluster_membrane Cell Membrane cluster_mitochondria Mitochondrion compound This compound membrane Disruption of Membrane Integrity compound->membrane mitochondria Mitochondrial Dysfunction compound->mitochondria leakage Leakage of Intracellular Components membrane->leakage death Fungal Cell Death leakage->death ros Increased ROS Production mitochondria->ros apoptosis Apoptosis ros->apoptosis apoptosis->death

Caption: Putative mechanisms of antifungal action.

Further investigations into these and other potential pathways, such as the inhibition of ergosterol biosynthesis or specific enzymatic pathways, are warranted to fully elucidate the antifungal mechanism of this compound.[11] The protocols and data presented here provide a foundational guide for the comprehensive evaluation of this promising antifungal candidate.

References

Application Note & Protocol: Cell Viability Assay of 8-Fluoro-2,3-dimethylquinolin-4-ol on Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for assessing the cytotoxic effects of 8-Fluoro-2,3-dimethylquinolin-4-ol, a fluorinated quinoline analog, on human cancer cell lines using the MTT cell viability assay. Quinoline derivatives have garnered significant interest for their potential as anticancer agents due to their diverse mechanisms of action, which include inducing cell cycle arrest and apoptosis.[1][2] This application note includes a step-by-step experimental workflow, a hypothetical data presentation, and a potential signaling pathway diagram to guide researchers in evaluating the therapeutic potential of this compound.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including significant anticancer effects.[1][3] These compounds can modulate various cellular processes such as cell proliferation, cell cycle, and apoptosis.[2][3] The antitumor mechanisms of quinoline derivatives are diverse and can involve the inhibition of kinases, alkylation of DNA, and disruption of cell migration.[3][4] this compound is a synthetic fluorinated quinoline analog.[5] While its antifungal properties have been explored, its effect on human cell viability, particularly in the context of cancer, remains an area of active investigation.[5]

This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay to determine the cytotoxic effects of this compound on human cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocols

2.1. Materials and Reagents

  • This compound (synthesis described in[5])

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2.2. Cell Culture

  • Culture human cancer cells (e.g., HeLa or MCF-7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

2.3. MTT Cell Viability Assay Protocol

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

2.4. Data Analysis

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The cytotoxic effects of this compound on various human cell lines can be summarized in a table for easy comparison. The following table presents hypothetical IC50 values.

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer2445.2
4828.7
7215.1
MCF-7Breast Cancer2462.5
4841.3
7225.8
A549Lung Cancer2455.8
4835.2
7220.4
HEK293Normal Kidney24> 100
48> 100
7289.6

Visualization

The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be influenced by this compound.

G Experimental Workflow for MTT Assay cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Maintain Human Cancer Cell Line B Harvest and Count Cells A->B C Seed Cells in 96-well Plate (100 µL/well) B->C D Prepare Serial Dilutions of This compound C->D 24h Incubation E Treat Cells with Compound (24-72h incubation) D->E F Add MTT Reagent (10 µL/well) E->F G Incubate for 2-4 hours at 37°C F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Value J->K

Caption: Workflow of the MTT cell viability assay.

G Potential Signaling Pathway of Quinoline Derivatives cluster_0 Upstream Events cluster_1 Cellular Response cluster_2 Apoptotic Cascade A This compound B Target Interaction (e.g., Kinase Inhibition, DNA Damage) A->B C Activation of p53 B->C D Cell Cycle Arrest (G1/S or G2/M) C->D E Induction of Pro-apoptotic Proteins (e.g., Bax, Bak) C->E F Mitochondrial Outer Membrane Permeabilization E->F G Cytochrome c Release F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I

Caption: Potential apoptosis induction pathway.

Conclusion

The protocol described in this application note provides a reliable method for assessing the in vitro cytotoxicity of this compound against human cancer cell lines. The MTT assay is a robust and widely used technique for preliminary screening of potential anticancer compounds. The hypothetical data and the visualized workflow and signaling pathway offer a comprehensive guide for researchers investigating the therapeutic potential of novel quinoline derivatives. Further studies would be required to elucidate the precise mechanism of action of this compound.

References

Application Notes and Protocols: 8-Fluoro-2,3-dimethylquinolin-4-ol as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 8-Fluoro-2,3-dimethylquinolin-4-ol as a foundational scaffold for the development of novel therapeutic agents. The document details its synthesis, derivatization, and application in the design of potent antifungal and potential anticancer compounds. Experimental protocols and data are presented to guide researchers in utilizing this promising chemical entity.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated quinolines particularly attractive for drug design. This compound offers a synthetically accessible and readily modifiable core for creating diverse libraries of compounds with potential therapeutic value.

Antifungal Applications

Derivatives of the this compound scaffold have demonstrated significant potential as antifungal agents. A series of benzoate esters derived from this scaffold have been synthesized and evaluated for their activity against a panel of economically important phytopathogenic fungi.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of various benzoate derivatives of this compound. The data is presented as the percentage of mycelial growth inhibition at a concentration of 50 µg/mL.

Compound IDR Group (Substituent on Benzoate Ring)Sclerotinia sclerotiorum (% Inhibition)Rhizoctonia solani (% Inhibition)
2a H--
2b 4-tert-butyl>80-
2e 4-fluoro>80-
2f 2-methoxy>80-
2g 4-methoxy-80.8
2k 2-chloro>80-
2n 2,4-dichloro>80-

Data sourced from a study on novel fluorinated quinoline analogs.[1]

Proposed Mechanism of Antifungal Action

The antifungal mechanism of quinoline derivatives is often associated with the disruption of fungal cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

cluster_0 Fungal Cell Quinoline Quinoline Derivative (e.g., this compound analog) Membrane Fungal Cell Membrane Quinoline->Membrane Interacts with Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, Metabolites) Disruption->Leakage Death Fungal Cell Death Leakage->Death

Proposed antifungal mechanism of quinoline derivatives.

Anticancer Applications (Potential)

The quinoline and quinazolinone scaffolds are integral to numerous approved and investigational kinase inhibitors for cancer therapy. While direct anticancer activity data for this compound derivatives is not yet available, its structural similarity to known inhibitors of key oncogenic signaling pathways, such as the EGFR, VEGFR, and PI3K pathways, suggests its high potential as a scaffold for the design of novel anticancer agents.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several quinazoline-based molecules have been developed as potent PI3K inhibitors.

cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor Potential Quinolin-4-ol Derivative Inhibitor->PI3K Inhibits

Targeting the PI3K/Akt/mTOR pathway with potential quinolin-4-ol derivatives.
Targeting the VEGFR2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based compounds have shown promise as VEGFR2 inhibitors.

cluster_0 VEGFR2 Signaling in Angiogenesis VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to and activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Inhibitor Potential Quinolin-4-ol Derivative Inhibitor->VEGFR2 Inhibits

Inhibition of VEGFR2-mediated angiogenesis by potential quinolin-4-ol derivatives.

Experimental Protocols

Synthesis of this compound (Scaffold Core)

This protocol outlines the one-pot synthesis of the core scaffold.

cluster_0 Synthesis Workflow Reactants 2-Fluoroaniline + Ethyl 2-methylacetoacetate + Polyphosphoric acid Heating Heat at 150°C Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Neutralization Adjust pH to 7-8 with 10% NaOH (aq) Cooling->Neutralization Isolation Filter and Dry Neutralization->Isolation Product This compound Isolation->Product

Workflow for the synthesis of this compound.

Materials:

  • 2-Fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid

  • 10% aqueous sodium hydroxide solution

  • Three-necked flask

  • Ice bath

Procedure:

  • In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[1]

  • Heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC).[1]

  • Allow the reaction mixture to cool to room temperature.[1]

  • Place the flask in an ice bath and carefully adjust the pH to 7–8 by the dropwise addition of a 10% aqueous sodium hydroxide solution.[1]

  • Collect the resulting precipitate by filtration.

  • Dry the solid to obtain this compound as a white solid.[1]

General Protocol for the Synthesis of Benzoate Derivatives

Materials:

  • This compound

  • Substituted benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dry DCM.

  • Add an equimolar amount of the desired substituted benzoyl chloride.

  • Add a slight excess of pyridine to act as a base and catalyst.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final benzoate derivative.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Stock solutions of test compounds in a suitable solvent (e.g., DMSO)

  • Fungal cultures

  • Sterile petri dishes

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize.

  • Cool the molten PDA to approximately 45-50 °C.

  • Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent antifungal activity, and the core structure is highly analogous to known kinase inhibitors, suggesting significant potential for the development of new anticancer drugs. The synthetic accessibility and ease of derivatization make this scaffold an attractive platform for generating diverse chemical libraries for high-throughput screening and lead optimization. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this versatile scaffold.

References

Application Notes & Protocols for the Quantification of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol in various matrices. The following methods are based on established analytical techniques for structurally similar compounds, including fluoroquinolones and quinolinol derivatives, and are intended to serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using modern chromatographic techniques coupled with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) is the method of choice for separation, offering versatility with various stationary phases and mobile phase compositions. For detection, Ultraviolet (UV) detection is a robust and widely available option, while tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it ideal for complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and bulk drug substance.

Experimental Protocol

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is recommended. A typical starting point is a gradient elution to optimize separation.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: UV detection should be performed at a wavelength of maximum absorbance for the analyte, which can be determined using a photodiode array (PDA) detector. A common wavelength for similar compounds is around 280 nm.[2]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.

Sample Preparation (Pharmaceuticals):

  • For tablets, accurately weigh and crush a representative number of tablets.

  • Transfer a portion of the powdered tablets equivalent to a known amount of the active ingredient into a volumetric flask.

  • Add a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to dissolve the compound.

  • Sonicate for 15-20 minutes to ensure complete dissolution.

  • Dilute to volume with the solvent and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC-UV Method Parameters and Performance (Hypothetical Data)

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates.

Experimental Protocol

Chromatographic Conditions:

  • Column: A C18 or similar reverse-phase column with a shorter length and smaller particle size is suitable for faster analysis times (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile or methanol with 0.1% formic acid in water is commonly used.[3]

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 35-40 °C.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for quinoline derivatives.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.[3][4]

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions need to be determined by infusing a standard solution of the compound into the mass spectrometer.

  • Internal Standard (IS): An isotopically labeled version of the analyte or a structurally similar compound not present in the sample should be used.

Sample Preparation (Plasma/Serum): A crucial step in bioanalysis is the removal of interfering substances from the biological matrix.[5] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[6]

  • Protein Precipitation (PPT):

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.[6]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[7]

    • Load the plasma/serum sample (pre-treated, e.g., diluted with buffer).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte and internal standard with a stronger organic solvent like methanol or acetonitrile.[7]

    • Evaporate the eluate and reconstitute as described in the PPT method.

Data Presentation

Table 2: LC-MS/MS Method Parameters and Performance (Hypothetical Data)

ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra- and Inter-day Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Matrix Effect85 - 115%
Recovery> 80%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification detect->quantify result Concentration Result quantify->result

Caption: Workflow for the quantification of this compound in biological samples.

logical_relationship cluster_method_selection Method Selection analyte This compound hplc_uv HPLC-UV matrix Sample Matrix matrix->hplc_uv lc_msms LC-MS/MS matrix->lc_msms sensitivity Required Sensitivity sensitivity->hplc_uv sensitivity->lc_msms pharma Pharmaceuticals (High Concentration) hplc_uv->pharma bio Biological Samples (Low Concentration) lc_msms->bio

Caption: Decision tree for selecting an analytical method based on sample matrix and required sensitivity.

References

Application Notes and Protocols for Testing the Antifungal Efficacy of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. Among these, their potential as antifungal agents is a promising area of research, especially in light of the increasing incidence of fungal infections and the emergence of drug-resistant strains.[1][2] Some quinoline derivatives have demonstrated potent antifungal activity against a range of pathogenic fungi, including species of Candida and Aspergillus.[3][4] The proposed mechanisms of action for some quinoline compounds involve the disruption of the fungal cell wall and the functional integrity of the cytoplasmic membrane.[2][5][6][7][8]

These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to assess the in vitro antifungal efficacy of novel quinoline compounds. The protocols outlined below describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which are crucial parameters for evaluating the antifungal potential of a compound.

Materials and Reagents

  • Quinoline compounds to be tested

  • Positive control antifungal drugs (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture media (e.g., RPMI 1640, Sabouraud Dextrose Agar/Broth)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile 96-well microplates

  • Sterile saline solution (0.85%)

  • Spectrophotometer or microplate reader

  • Incubator

  • Micropipettes and sterile tips

  • Vortex mixer

Experimental Protocols

Fungal Inoculum Preparation
  • From a fresh culture of the fungal strain on an agar plate, pick five distinct colonies.

  • Suspend the colonies in 5 mL of sterile 0.85% saline.

  • Vortex the suspension for 15-20 seconds to ensure homogeneity.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-5 x 10^6 CFU/mL for yeast. This can be done visually or using a spectrophotometer.

  • Further dilute the adjusted inoculum in the appropriate broth medium to achieve the final desired concentration for the assay (typically 1 x 10^3 to 5 x 10^3 CFU/mL).[9]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antifungal agent.[1][9][10]

  • Dissolve the quinoline compounds and the positive control drug in DMSO to create stock solutions.

  • In a sterile 96-well microplate, add 100 µL of the appropriate broth medium to all wells except the first column.

  • In the first column, add 200 µL of the broth containing the highest concentration of the test compound.

  • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last well of the dilution series.[9]

  • Inoculate each well with 100 µL of the prepared fungal inoculum, bringing the final volume in each well to 200 µL.

  • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the growth control.[1] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[9]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.[11][12]

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the microplate that shows no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto a fresh Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the SDA plate at 35-37°C for 24-48 hours, or until growth is visible in the subcultures from the growth control well.[13]

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate, indicating a 99.9% killing of the initial inoculum.[12][14]

Data Presentation

Quantitative data from the antifungal efficacy testing should be summarized in a clear and structured table to facilitate easy comparison between different quinoline compounds and the control drug.

Compound IDFungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC Ratio
Quinoline-ACandida albicans16322
Quinoline-BCandida albicans8324
Quinoline-CCandida albicans32>64>2
FluconazoleCandida albicans4164
Quinoline-AAspergillus fumigatus32642
Quinoline-BAspergillus fumigatus16644
Quinoline-CAspergillus fumigatus64>64>1
Amphotericin BAspergillus fumigatus122

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the antifungal efficacy of quinoline compounds.

experimental_workflow cluster_mic MIC Determination cluster_mfc MFC Determination Compound_Prep Prepare Quinoline Compound Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (24-48h) Inoculation->Incubation_MIC Read_MIC Read MIC Results (Visual/Spectrophotometer) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Incubation_MFC Incubate Agar Plate (24-48h) Subculture->Incubation_MFC Read_MFC Read MFC Results Incubation_MFC->Read_MFC

Figure 1: Experimental workflow for MIC and MFC determination.
Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be targeted by quinoline compounds, leading to their antifungal effect. Some quinoline derivatives are known to interfere with the fungal cell wall and membrane integrity.[2]

signaling_pathway cluster_cell_surface Fungal Cell Surface cluster_cellular_effects Cellular Effects Quinoline Quinoline Compound Cell_Wall Cell Wall Synthesis Quinoline->Cell_Wall Inhibition Cell_Membrane Cell Membrane (Ergosterol Synthesis) Quinoline->Cell_Membrane Inhibition Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Figure 2: Hypothetical antifungal mechanism of quinoline compounds.

References

Application of 8-Fluoro-2,3-dimethylquinolin-4-ol in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-2,3-dimethylquinolin-4-ol and its derivatives have emerged as a promising class of compounds in the development of novel agricultural fungicides. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry and has gained significant traction in agrochemical research due to its broad spectrum of biological activities.[1] The introduction of a fluorine atom at the 8-position of the quinoline ring can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved biological performance. This document provides detailed application notes and experimental protocols for the evaluation of this compound and its analogs as potential agricultural fungicides.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₀FNO

  • Appearance: White solid[2]

  • Melting Point: 230–231 °C[2]

Antifungal Activity

Derivatives of this compound have demonstrated significant in vitro activity against a range of important plant pathogenic fungi. The primary mode of evaluation is through the measurement of mycelial growth inhibition.

Quantitative Data Summary

The following table summarizes the in vitro antifungal activity of various ester derivatives of this compound against ten economically important phytopathogenic fungi. The data represents the percentage of inhibition at a concentration of 50 µg/mL.[2]

Compound IDDerivative NameSclerotinia sclerotiorum (%)Rhizoctonia solani (%)Botrytis cinerea (%)Fusarium oxysporum (%)Phytophthora infestans (%)Colletotrichum gloeosporioides (%)Alternaria solani (%)Cercospora arachidicola (%)Gibberella zeae (%)Pellicularia sasakii (%)
2b 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate>80---------
2e 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate>80---------
2f 8-fluoro-2,3-dimethylquinolin-4-yl 2,4-difluorobenzoate>80---------
2g 8-fluoro-2,3-dimethylquinolin-4-yl 2-bromobenzoate-80.8--------
2k 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate>80---------
2n 8-fluoro-2,3-dimethylquinolin-4-yl 4-isopropylbenzoate>80---------

Note: "-" indicates data not reported as exceeding the 80% inhibition threshold in the cited study.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been definitively elucidated. However, based on the known mechanisms of other quinoline-based fungicides, several potential targets and pathways can be considered. Quinolines are known to interfere with key cellular processes in fungi.[3] Preliminary investigations into similar quinoline derivatives suggest that they may disrupt cell membrane integrity, leading to increased permeability and the release of cellular contents.[4][5]

Further research is required to pinpoint the specific molecular target(s) of this compound. Key fungal signaling pathways that are common targets for fungicides and warrant investigation include the Target of Rapamycin (TOR) signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.

Fungicide_Target_Pathways cluster_TOR TOR Signaling Pathway cluster_MAPK MAPK Signaling Pathways TORC1 TORC1 Growth Cell Growth & Proliferation TORC1->Growth TORC2 TORC2 TORC2->Growth HOG HOG Pathway Stress Stress Response HOG->Stress CWI CWI Pathway CellWall Cell Wall Integrity CWI->CellWall Fungicide This compound (Potential Inhibition) Fungicide->TORC1 Fungicide->HOG Fungicide->CWI

Potential Fungal Signaling Pathways Targeted by Fungicides.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis described by Zheng, et al. (2023).[2]

Materials:

  • 2-Fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

  • Ice bath

  • Three-necked flask and standard glassware for organic synthesis

Procedure:

  • In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature.

  • Place the three-necked flask in an ice bath and carefully adjust the pH to 7–8 by the slow addition of a 10% aqueous sodium hydroxide solution.

  • Collect the resulting precipitate by filtration.

  • Dry the solid product to yield this compound as a white solid.

Synthesis_Workflow Reactants 2-Fluoroaniline + Ethyl 2-methylacetoacetate + PPA Heating Heat to 150 °C Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Neutralization Neutralize with 10% NaOH (pH 7-8) Cooling->Neutralization Filtration Filter Precipitate Neutralization->Filtration Product This compound (White Solid) Filtration->Product

Workflow for the Synthesis of this compound.
In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol outlines a standard method for assessing the in vitro antifungal activity of test compounds against various phytopathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Mycelial plugs (5 mm diameter) of actively growing fungal cultures

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control (commercial fungicide)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to approximately 45-50 °C.

  • Add the test compound (dissolved in a minimal amount of solvent) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Ensure thorough mixing.

  • Prepare control plates containing only the solvent at the same concentration used for the test compound.

  • Pour the PDA (with or without the test compound) into sterile Petri dishes and allow them to solidify.

  • In the center of each plate, place a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Seal the Petri dishes with parafilm and incubate at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treatment plate

Bioassay_Workflow cluster_prep Plate Preparation cluster_inoc Inoculation & Incubation cluster_eval Evaluation PDA Prepare PDA Medium Add_Cmpd Add Test Compound to Molten PDA PDA->Add_Cmpd Pour Pour Plates Add_Cmpd->Pour Inoculate Inoculate with Fungal Mycelial Plug Pour->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Workflow for In Vitro Antifungal Bioassay.

Formulation Development Considerations

For practical application in agriculture, this compound must be formulated to ensure stability, ease of application, and optimal bioavailability. Common formulation types for fungicides include:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier.

  • Wettable Powders (WP): The active ingredient is mixed with a fine carrier and a wetting agent.

  • Suspension Concentrates (SC): A solid active ingredient is dispersed in water.

  • Granules (GR): The active ingredient is incorporated into a solid, granular carrier.

The choice of formulation will depend on the physicochemical properties of the active ingredient, the target crop, and the application method.

Conclusion

This compound represents a valuable lead structure for the development of new agricultural fungicides. Its derivatives have shown promising in vitro activity against a broad spectrum of phytopathogenic fungi. Further research should focus on elucidating the precise mechanism of action, optimizing the structure-activity relationship, and developing stable and effective formulations for field applications. The protocols provided herein offer a standardized framework for the continued investigation of this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or inactive reagents.- Ensure the reaction temperature reaches and is maintained at 150°C. - Extend the reaction time and monitor progress using TLC. - Use fresh 2-fluoroaniline and ethyl 2-methylacetoacetate.
Suboptimal pH during Workup: Incorrect pH during neutralization can prevent the product from precipitating.- Carefully adjust the pH to a range of 7–8 using a 10% aqueous sodium hydroxide solution while keeping the mixture in an ice bath to control temperature.[1]
Degradation of Starting Material or Product: Prolonged exposure to very high temperatures can lead to decomposition.- While high temperatures are necessary for the cyclization, avoid exceeding the recommended temperature or unnecessarily long reaction times.[2][3]
Presence of Impurities/Side Products Formation of Isomeric Byproducts: In Conrad-Limpach type syntheses, the formation of the 2-hydroxyquinoline isomer is a potential side reaction, especially under different temperature conditions.[2][4]- Adhere strictly to the recommended reaction temperature to favor the formation of the 4-hydroxyquinoline product. The kinetic product (4-hydroxyquinoline) is favored at lower to moderate temperatures, while the thermodynamic product (2-hydroxyquinoline) can be formed at higher temperatures.[2][5]
Unreacted Starting Materials: Incomplete reaction can leave starting materials in the final product.- Monitor the reaction using TLC to ensure all starting material is consumed before proceeding with the workup.
Difficulty in Product Isolation Product is Oily or Gummy: The product may not solidify properly if impurities are present or if it is not fully precipitated.- Ensure the pH is correctly adjusted. - Try cooling the mixture for a longer period in the ice bath to encourage precipitation. - Wash the crude product with a non-polar solvent to remove soluble impurities.
Slow Filtration: The precipitate may be too fine, clogging the filter paper.- Use a wider-pore filter paper or a Buchner funnel with a suitable filter aid. - Allow the precipitate to fully form and settle before beginning filtration.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically achieved through a cyclization reaction, often a variation of the Conrad-Limpach or Gould-Jacobs reaction.[5][6] A common and high-yielding method involves the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA) as both a solvent and an acidic catalyst.[1]

Q2: What is the role of polyphosphoric acid (PPA) in this reaction?

A2: Polyphosphoric acid serves as both the reaction solvent and a strong acid catalyst. It facilitates the condensation of the aniline with the β-ketoester and the subsequent intramolecular cyclization to form the quinoline ring system.[1]

Q3: What are the critical parameters to control for a high yield?

A3: The most critical parameters are the reaction temperature and the pH during the workup. The reaction should be heated to 150°C to ensure the cyclization occurs.[1] During the workup, the pH must be carefully adjusted to 7-8 to ensure the complete precipitation of the product.[1]

Q4: Can other catalysts or solvents be used?

A4: While PPA is effective, other high-boiling solvents and strong acids can be used in Conrad-Limpach reactions.[3] However, the specific combination of 2-fluoroaniline, ethyl 2-methylacetoacetate, and PPA has been reported to produce a high yield of 89.2% for this particular product.[1]

Q5: How can I confirm the identity and purity of the final product?

A5: The structure of this compound can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.[1] Purity can be assessed by techniques like melting point determination and chromatography (TLC or HPLC). The reported melting point is 230–231 °C.[1]

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a reported high-yield procedure.[1]

Materials:

  • 2-fluoroaniline

  • ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

  • 250 mL three-necked flask

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Heat the mixture to 150 °C with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Place the three-necked flask in an ice bath to further cool the mixture.

  • Slowly add 10% aqueous sodium hydroxide solution to adjust the pH of the mixture to 7–8, ensuring the temperature remains low.

  • The product will precipitate as a solid.

  • Collect the solid by filtration.

  • Dry the solid product to obtain this compound.

Expected Yield: 89.2%[1] Appearance: White solid[1] Melting Point: 230–231 °C[1]

Synthesis and Troubleshooting Workflow

SynthesisWorkflow Start Start: Reagents (2-Fluoroaniline, Ethyl 2-methylacetoacetate, PPA) Reaction Reaction (150°C) Start->Reaction Workup Workup (Cooling, pH adjustment to 7-8) Reaction->Workup TS_Yield Troubleshooting: Low Yield Reaction->TS_Yield Check Temp/Time TS_Impurity Troubleshooting: Impurity Issues Reaction->TS_Impurity Check Temp Control Isolation Isolation (Filtration, Drying) Workup->Isolation Workup->TS_Yield Check pH TS_Isolation Troubleshooting: Isolation Problems Workup->TS_Isolation Check Precipitation Product Final Product (this compound) Isolation->Product

Caption: Workflow for the synthesis of this compound and key troubleshooting points.

References

Common side products in the Conrad-Limpach synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol via the Conrad-Limpach reaction.

Troubleshooting Guide

This guide addresses common issues and unexpected results that may be encountered during the synthesis.

Question: My reaction yielded a mixture of products, with a significant amount of an isomer of my target compound. How can I identify and minimize it?

Answer: A common side product in the Conrad-Limpach synthesis is the formation of the isomeric 2-hydroxyquinoline (2-quinolone) derivative. This occurs via the Knorr quinoline synthesis pathway, which is favored at higher reaction temperatures.[1][2][3] In this competing reaction, the aniline attacks the ester group of the β-ketoester rather than the ketone.

Troubleshooting Steps:

  • Confirmation: Obtain mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectra of your product mixture. The 2-hydroxy isomer will have the same mass as your target compound but will exhibit a different fragmentation pattern and distinct chemical shifts in the NMR spectrum.

  • Temperature Control: Carefully control the reaction temperature during the initial condensation of 2-fluoroaniline and ethyl 2-methylacetoacetate. Lower temperatures favor the formation of the desired β-aminoacrylate intermediate, which leads to the 4-hydroxyquinoline product.[2][3]

  • Reaction Time: While high temperatures are needed for the final cyclization, prolonged exposure can promote the formation of the 2-quinolone. Optimize the heating time to maximize the yield of the desired product while minimizing the formation of the isomer.

Question: The overall yield of my reaction is very low, and I have a significant amount of unreacted starting materials. What could be the issue?

Answer: Low yields can often be attributed to incomplete reaction, particularly the high-temperature cyclization step, which is the rate-determining step in the Conrad-Limpach synthesis.[3]

Troubleshooting Steps:

  • Cyclization Temperature: Ensure that the cyclization is carried out at a sufficiently high temperature, typically around 250 °C.[3] The use of a high-boiling point, inert solvent such as mineral oil or Dowtherm A is crucial for achieving the necessary temperature and improving yields.[3]

  • Catalyst: The use of an acid catalyst, such as polyphosphoric acid (PPA), can facilitate both the initial condensation and the final cyclization, leading to higher yields and potentially lower reaction temperatures.

  • Water Removal: Ensure that any water formed during the initial condensation is effectively removed before the high-temperature cyclization step, as its presence can inhibit the reaction.

Question: I've isolated a product, but it doesn't appear to be a quinoline derivative. What could have happened?

Answer: It is possible that the reaction did not proceed to the final cyclization step. The β-aminoacrylate formed after the initial condensation is a stable intermediate.

Troubleshooting Steps:

  • Spectroscopic Analysis: Analyze your product using techniques like IR and NMR spectroscopy. The presence of characteristic peaks for an ester and an amine, and the absence of the quinoline ring system, would suggest the isolation of the intermediate.

  • Review Reaction Conditions: Re-evaluate your cyclization conditions. As mentioned previously, insufficient temperature or heating time will prevent the formation of the final quinoline product.

Question: My reaction mixture is dark and contains a lot of tar-like material, making purification difficult.

Answer: Thermal decomposition of the starting materials or intermediates at the high temperatures required for cyclization can lead to the formation of polymeric or tarry side products.

Troubleshooting Steps:

  • Solvent Choice: The use of an appropriate high-boiling, inert solvent is critical to ensure even heat distribution and prevent localized overheating which can lead to decomposition.

  • Purity of Starting Materials: Ensure that your 2-fluoroaniline and ethyl 2-methylacetoacetate are pure. Impurities can act as catalysts for decomposition at high temperatures.

  • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to tar formation.

Frequently Asked Questions (FAQs)

What is the expected yield for the synthesis of this compound using the Conrad-Limpach reaction?

With optimized conditions, such as the use of polyphosphoric acid as both a solvent and catalyst, yields of up to 89.2% have been reported in the literature.

Is it possible to form other regioisomers besides the 8-fluoro product?

The directing effects of the fluorine and amino groups on the aniline ring make the formation of the 8-fluoro isomer the major product. However, trace amounts of other regioisomers could potentially form and may need to be removed during purification.

What is the difference between the Conrad-Limpach and the Knorr quinoline synthesis?

Both syntheses can start from the same aniline and β-ketoester precursors. The key difference lies in the reaction conditions and the resulting product. The Conrad-Limpach synthesis, typically conducted at lower initial temperatures followed by a high-temperature cyclization, yields 4-hydroxyquinolines. The Knorr synthesis, which often involves higher initial temperatures, favors the formation of 2-hydroxyquinolines.[1][2][3]

Quantitative Data Summary

Reaction ConditionDesired Product (this compound) YieldMajor Side Product (6-Fluoro-2,3-dimethylquinolin-2-ol) YieldOther Side Products (e.g., incomplete cyclization, decomposition)
Optimized Conrad-Limpach High (>85%)Low (<5%)Minimal
High Initial Temperature LowerIncreasedPossible increase in decomposition products
Insufficient Cyclization Temp. LowLowHigh amount of β-aminoacrylate intermediate

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on literature reports for the Conrad-Limpach synthesis of similar compounds.

Materials:

  • 2-Fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • 10% aqueous sodium hydroxide solution

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid.

  • With stirring, add 2-fluoroaniline to the PPA at room temperature.

  • Slowly add ethyl 2-methylacetoacetate to the mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 120-140°C) and maintain for the required duration (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture to a pH of 7-8 by the slow addition of a 10% aqueous sodium hydroxide solution while keeping the mixture cool in an ice bath.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues in the Conrad-Limpach synthesis of this compound.

Troubleshooting_Conrad_Limpach cluster_issues Observed Issues cluster_solutions Potential Solutions start Start Synthesis analyze_product Analyze Crude Product (NMR, MS, TLC) start->analyze_product reaction_complete Reaction Complete analyze_product->reaction_complete Clean Product, Good Yield low_yield Low Yield / Unreacted Starting Material analyze_product->low_yield isomer_present Isomeric Product Detected (2-Quinolone) analyze_product->isomer_present intermediate_isolated Intermediate Isolated (β-aminoacrylate) analyze_product->intermediate_isolated tar_formation Significant Tar Formation analyze_product->tar_formation check_temp Verify Cyclization Temperature (≥250°C) low_yield->check_temp control_initial_temp Control Initial Condensation Temperature isomer_present->control_initial_temp optimize_time Optimize Heating Time isomer_present->optimize_time intermediate_isolated->check_temp use_solvent Use High-Boiling Inert Solvent tar_formation->use_solvent check_purity Ensure Purity of Starting Materials tar_formation->check_purity inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere check_temp->use_solvent

Caption: Troubleshooting workflow for the Conrad-Limpach synthesis.

References

Overcoming solubility issues of 8-Fluoro-2,3-dimethylquinolin-4-ol in bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8-Fluoro-2,3-dimethylquinolin-4-ol in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a fluorinated quinoline derivative. Compounds with the quinolin-4-ol scaffold have been investigated for a range of biological activities, most notably as antifungal and anticancer agents.[1][2] The fluorine substitution can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity.[1]

Q2: Why am I experiencing solubility issues with this compound in my aqueous bioassay medium?

This compound is a hydrophobic molecule with inherently low aqueous solubility. This is a common challenge with many heterocyclic compounds developed for pharmacological screening. The presence of the fluorine atom and the dimethylquinolin-4-ol core contributes to its lipophilic nature, leading to precipitation in aqueous buffers and cell culture media.

Q3: What are the most common organic solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving hydrophobic compounds like this compound for in vitro studies. A concentrated stock solution is typically prepared in one of these solvents and then serially diluted into the aqueous assay medium.

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cell-based assay?

The tolerance of cell lines to organic solvents can vary. Generally, for most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v), and for ethanol, below 1% (v/v) to avoid solvent-induced cytotoxicity or off-target effects. It is always recommended to perform a solvent toxicity control experiment for your specific cell line and assay.

Q5: Can pH adjustment improve the solubility of this compound?

Yes, pH can influence the solubility of ionizable compounds. As a quinolin-4-ol, this compound has a hydroxyl group and a nitrogen atom in the quinoline ring, which can be protonated or deprotonated depending on the pH. The solubility is generally lowest near the isoelectric point and increases in more acidic or alkaline conditions. However, the optimal pH for solubility must be compatible with the pH requirements of your bioassay.

Troubleshooting Guide

Issue 1: Precipitation observed when adding the compound stock solution to the aqueous medium.

This is a common problem when a hydrophobic compound in an organic solvent is introduced to an aqueous environment.

Potential Cause Troubleshooting Step Expected Outcome
High final concentration of the compound Decrease the final concentration of the compound in the assay.The compound remains in solution at a lower, yet still effective, concentration.
"Salting out" effect Prepare a more diluted stock solution in the organic solvent to minimize the volume added to the aqueous medium.Reduced local concentration of the organic solvent upon addition, preventing immediate precipitation.
Insufficient mixing Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously.Rapid and thorough mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
Temperature shock Ensure both the stock solution and the aqueous medium are at the same temperature before mixing.Prevents precipitation that can be induced by sudden temperature changes.
Issue 2: Compound precipitates out of solution over the course of a long-term incubation.

This can occur due to the slow equilibration of the compound in the aqueous medium, changes in the medium over time (e.g., pH shifts due to cellular metabolism), or interactions with components of the medium.

Potential Cause Troubleshooting Step Expected Outcome
Metastable solution Consider using a solubility enhancer like cyclodextrins.Cyclodextrins can form inclusion complexes with the hydrophobic compound, increasing its stable solubility in aqueous solutions.
pH changes in culture medium Use a well-buffered medium and monitor the pH throughout the experiment.A stable pH environment can help maintain the solubility of pH-sensitive compounds.
Interaction with serum proteins If using a serum-containing medium, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells.Minimizes potential interactions that could lead to precipitation.

Quantitative Solubility Data (Estimated)

Solvent Estimated Solubility (mg/mL) Notes
Water (pH 7.4) < 0.01Practically insoluble in neutral aqueous solutions.
Ethanol 1 - 5Moderately soluble.
Dimethyl Sulfoxide (DMSO) > 20High solubility, making it a suitable solvent for stock solutions.
Aqueous Buffer (pH 5.0) 0.01 - 0.05Slightly increased solubility in acidic conditions due to protonation of the quinoline nitrogen.
Aqueous Buffer (pH 9.0) 0.05 - 0.1Increased solubility in alkaline conditions due to deprotonation of the hydroxyl group.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer or cell culture medium.

  • Compound Addition: Add the powdered this compound directly to the HP-β-CD solution.

  • Complexation: Vortex the mixture vigorously for 10-15 minutes. The solution can be gently heated (e.g., to 37°C) to facilitate complex formation.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Application: This solution can then be used directly in the bioassay. Remember to include a vehicle control with the same concentration of HP-β-CD.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay compound Weigh Compound solvent Add DMSO/Ethanol compound->solvent dissolve Vortex/Sonicate solvent->dissolve stock Stock Solution dissolve->stock Store at -20°C dilute Serial Dilution stock->dilute medium Aqueous Medium medium->dilute add_to_cells Add to Cells dilute->add_to_cells incubate Incubate add_to_cells->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using this compound in a bioassay.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_conc High Concentration? start->check_conc Upon Dilution check_stability Metastable Solution? start->check_stability During Incubation reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_mixing Insufficient Mixing? check_conc->check_mixing No end Solubility Issue Resolved reduce_conc->end Resolved improve_mixing Improve Mixing check_mixing->improve_mixing Yes improve_mixing->end Resolved use_enhancer Use Cyclodextrin check_stability->use_enhancer Yes check_ph pH Shift? check_stability->check_ph No use_enhancer->end Resolved stabilize_ph Use Buffered Medium check_ph->stabilize_ph Yes stabilize_ph->end Resolved

Caption: Troubleshooting logic for addressing precipitation of this compound.

signaling_pathway cluster_cell_membrane Fungal Cell cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest compound 8-Fluoro-2,3-dimethyl- quinolin-4-ol cell_wall Cell Wall Synthesis compound->cell_wall Inhibits cell_membrane Ergosterol Synthesis compound->cell_membrane Inhibits caspases Caspase Activation compound->caspases Induces g2m_arrest G2/M Phase Arrest compound->g2m_arrest Induces fungal_death Antifungal Effect cell_wall->fungal_death cell_membrane->fungal_death dna_fragmentation DNA Fragmentation caspases->dna_fragmentation cancer_cell_death Anticancer Effect dna_fragmentation->cancer_cell_death cell_proliferation Inhibition of Cell Proliferation g2m_arrest->cell_proliferation cell_proliferation->cancer_cell_death

Caption: Putative signaling pathways affected by this compound based on related compounds.

References

Optimizing reaction conditions for the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the acid-catalyzed condensation of 2-fluoroaniline with ethyl 2-methylacetoacetate.[1] This reaction is a variation of the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester to form a 4-hydroxyquinoline.[2][3][4] Polyphosphoric acid (PPA) is often employed as both a solvent and an acidic catalyst for this one-step synthesis.[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is typically performed by heating a mixture of 2-fluoroaniline, ethyl 2-methylacetoacetate, and polyphosphoric acid at elevated temperatures.[1] A reported successful condition involves heating the mixture at 150 °C.[1]

Q3: What is the expected yield for this reaction?

A3: Under optimized conditions, a high yield can be achieved. For the reaction of 2-fluoroaniline and ethyl 2-methylacetoacetate in polyphosphoric acid at 150 °C, a yield of 89.2% has been reported.[1]

Q4: How is the product isolated and purified?

A4: After the reaction is complete, the mixture is cooled and then neutralized. A common workup procedure involves cooling the reaction mixture to room temperature, placing it in an ice bath, and adjusting the pH to 7–8 with an aqueous sodium hydroxide solution.[1] The precipitated solid product is then collected by filtration and dried.[1]

Q5: What are the key characterization data for this compound?

A5: The product is typically a white solid with a melting point of 230–231 °C.[1] Key 1H NMR signals in DMSO-d6 include a singlet for the OH proton around 11.36 ppm and singlets for the two methyl groups at approximately 2.43 ppm and 1.98 ppm.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Degradation of starting materials or product. 4. Inefficient workup and isolation.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Ensure the reaction mixture reaches and is maintained at the optimal temperature (e.g., 150 °C).[1] Use a high-boiling inert solvent if necessary to ensure even heating. 3. Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation.[5] 4. Ensure the pH is carefully adjusted to 7-8 during workup to maximize precipitation of the product.[1] Wash the filtered product with cold solvent to minimize loss.
Formation of Impurities 1. Side reactions due to incorrect temperature. 2. Presence of moisture in reagents or solvent. 3. Impure starting materials.1. The reaction temperature can influence the formation of isomers (e.g., 2-hydroxyquinoline vs. 4-hydroxyquinoline in the Conrad-Limpach-Knorr synthesis).[2][3] Maintain a consistent and accurate temperature. 2. Use anhydrous reagents and solvents, as water can interfere with the reaction. 3. Ensure the purity of 2-fluoroaniline and ethyl 2-methylacetoacetate before starting the reaction.
Difficulty in Product Isolation 1. Product is soluble in the workup solvent. 2. Incorrect pH for precipitation.1. If the product shows some solubility in water, minimize the amount of aqueous solution used during workup. Wash the filtered solid with a small amount of ice-cold water or a non-polar solvent. 2. Carefully monitor the pH during neutralization. The product is amphoteric and will be soluble in strongly acidic or basic conditions. Maintain a pH of 7-8 for optimal precipitation.[1]
Product is an Oil or Gummy Solid 1. Presence of unreacted starting materials or byproducts. 2. Trapped solvent.1. Attempt to triturate the crude product with a suitable solvent (e.g., cold acetonitrile or diethyl ether) to induce crystallization and remove soluble impurities. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

Data Presentation

Table 1: Reported Reaction Conditions and Yield for the Synthesis of this compound

Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Yield (%)Reference
2-FluoroanilineEthyl 2-methylacetoacetatePolyphosphoric Acid15089.2[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound[1]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Reaction Execution: Heat the reaction mixture to 150 °C with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Place the flask in an ice bath to further cool the contents.

  • Neutralization: Slowly and carefully add a 10% aqueous sodium hydroxide solution to the reaction mixture with vigorous stirring, maintaining the temperature below 20-30 °C. Adjust the pH of the solution to 7–8.

  • Product Collection: Collect the resulting white precipitate by vacuum filtration.

  • Washing and Drying: Wash the filtered solid with cold water and then dry it under vacuum to obtain this compound.

Visualizations

Reaction_Pathway 2-Fluoroaniline 2-Fluoroaniline Intermediate Schiff Base/Enamine Intermediate 2-Fluoroaniline->Intermediate + Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Intermediate Product This compound Intermediate->Product PPA, 150°C (Cyclization)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low or No Product Yield check_temp Was the reaction temperature maintained at 150°C? start->check_temp check_time Was the reaction time sufficient? check_temp->check_time Yes optimize_temp Optimize reaction temperature. Consider using a high-boiling solvent for even heating. check_temp->optimize_temp No check_workup Was the pH during workup carefully controlled to 7-8? check_time->check_workup Yes increase_time Increase reaction time and monitor by TLC/LC-MS. check_time->increase_time No optimize_workup Carefully adjust pH and ensure thorough precipitation. check_workup->optimize_workup No success Improved Yield check_workup->success Yes optimize_temp->success increase_time->success optimize_workup->success

Caption: Troubleshooting workflow for low product yield.

References

Troubleshooting inconsistent results in antifungal assays with quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline derivatives in antifungal assays. Inconsistent results can be a significant challenge, and this resource aims to provide clear, actionable solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: My quinoline derivative is poorly soluble in the assay medium, leading to precipitation. How can I address this?

A1: Poor solubility is a common issue with hydrophobic compounds like many quinoline derivatives. Here are several approaches:

  • Use of a Co-solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving quinoline derivatives before adding them to the assay medium.[1] However, it's crucial to ensure the final concentration of DMSO in the assay is low (typically ≤1%) as it can have intrinsic antifungal effects at higher concentrations.[1] Always include a solvent control in your experiment to account for any effects of the solvent on fungal growth.

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent.[2][3] Depending on the specific derivative's pKa, adjusting the pH of the assay medium might improve solubility. However, be mindful that fungal growth itself can be sensitive to pH changes.

  • Use of Surfactants: A low concentration of a non-ionic surfactant, such as Tween 80, can help to increase the solubility of your compound.[4] As with co-solvents, a surfactant control is essential.

Q2: I am observing "trailing growth" or a "paradoxical effect" in my microdilution assay. What does this mean and how should I interpret the results?

A2: These are known phenomena in antifungal susceptibility testing that can complicate the determination of the Minimum Inhibitory Concentration (MIC).

  • Trailing Growth: This is characterized by reduced but persistent fungal growth at concentrations above the MIC.[5][6] It can make visual determination of the endpoint difficult. The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the lowest concentration that shows a significant reduction in growth (typically ≥50%) compared to the positive control. Reading the plates after a shorter incubation period (e.g., 24 hours instead of 48 hours) can sometimes minimize the trailing effect.[5]

  • Paradoxical Effect (Eagle Effect): This is observed when there is fungal growth at high concentrations of an antifungal agent, but not at lower concentrations. While the exact mechanism is not always clear, it is a recognized phenomenon. It is important to record this observation and consider the MIC to be the lowest concentration that inhibits growth before the paradoxical growth occurs.

Q3: My results are not reproducible between experiments. What are the potential sources of variability?

A3: Lack of reproducibility can stem from several factors. Here's a checklist of potential issues:

  • Inoculum Preparation: The size of the fungal inoculum is critical for reproducible results. Ensure you are using a standardized method to prepare your inoculum to the correct cell density, as outlined in CLSI guidelines.

  • Media Composition: Variations in media batches, especially lot-to-lot variability of RPMI-1640, can affect results. Always use high-quality, standardized media.

  • Incubation Conditions: Temperature and duration of incubation must be strictly controlled.

  • Compound Stability: Ensure your quinoline derivative is stable in the solvent and assay medium over the course of the experiment. Some compounds may degrade, leading to inconsistent activity.

  • Pipetting Accuracy: In microdilution assays, small variations in pipetting volumes can lead to significant differences in final concentrations. Calibrate your pipettes regularly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No antifungal activity observed, even at high concentrations. 1. Compound Precipitation: The compound may be precipitating out of solution. 2. Compound Inactivity: The specific quinoline derivative may not be active against the tested fungal species. 3. Incorrect Assay Conditions: The pH or other media components may be inactivating the compound.1. Visually inspect the wells for precipitation. If present, address solubility issues as described in Q1 of the FAQs. 2. Test the compound against a known susceptible control strain. 3. Review the literature for optimal testing conditions for your class of quinoline derivatives.
High variability in MIC values between replicates. 1. Inconsistent Inoculum: Uneven distribution of fungal cells in the inoculum. 2. Pipetting Errors: Inaccurate dispensing of the compound or inoculum. 3. Edge Effects: Evaporation from the outer wells of the microtiter plate.1. Ensure the inoculum is well-mixed before dispensing. 2. Use calibrated pipettes and proper pipetting technique. 3. Avoid using the outermost wells of the plate for critical samples or fill them with sterile medium to maintain humidity.
Discrepancy between broth microdilution and disk diffusion results. 1. Compound Diffusion: The quinoline derivative may not diffuse well through the agar in a disk diffusion assay due to its physicochemical properties (e.g., high molecular weight, low water solubility). 2. Different Endpoints: The methods measure different parameters (inhibition of growth in liquid vs. on a solid surface).1. Broth microdilution is generally considered a more reliable method for compounds with poor aqueous solubility. 2. Rely on the MIC from the broth microdilution assay for quantitative assessment of antifungal activity.

Data Presentation: Antifungal Activity of Selected Quinoline Derivatives

The following tables summarize the in vitro antifungal activity of various quinoline derivatives against different fungal species, as reported in the literature.

Table 1: Antifungal Activity (MIC in µg/mL) of Quinoline-Based Hydroxyimidazolium Hybrids

CompoundCryptococcus neoformansCandida albicansAspergillus spp.
7c 15.662.562.5
7d 15.662.562.5
7a-h (Range) 15.6 - 25062.5 - >250Inactive in 5/8 hybrids
Data from[5]

Table 2: Antifungal Activity (EC50 in µg/mL) of a Quinoline Derivative (Ac12) Compared to Controls

CompoundSclerotinia sclerotiorumBotrytis cinerea
Ac12 0.520.50
Lead Compound 3 1.721.89
Azoxystrobin >30>30
8-hydroxyquinoline 2.125.28
Data from[7][8]

Table 3: Antifungal Activity (MIC in µg/mL) of 8-Hydroxyquinoline Derivatives

CompoundCandida spp.Microsporum spp.Trichophyton spp.
Compound 1 0.031 - 2--
Compound 2 1 - 512--
Compound 3 2 - 1024--
Data from[1]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

a. Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

b. Inoculum Preparation:

  • Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

c. Assay Procedure:

  • Perform serial two-fold dilutions of the quinoline derivative in the assay medium in a 96-well microtiter plate.

  • Inoculate each well with the prepared fungal suspension.

  • Include a positive control (fungus without compound) and a negative control (medium only). If using a solvent like DMSO, include a solvent control.

  • Incubate the plates at 35°C for 24-48 hours.

d. Interpretation of Results: The MIC is the lowest concentration of the compound at which there is a prominent decrease in turbidity (typically ≥50% inhibition) compared to the positive control.

Disk Diffusion Antifungal Susceptibility Testing of Yeasts (Adapted from CLSI M44)

This method provides a qualitative assessment of antifungal susceptibility.

a. Media and Inoculum Preparation:

  • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Prepare a yeast inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

b. Assay Procedure:

  • Evenly swab the surface of the agar plate with the prepared inoculum.

  • Aseptically apply paper disks impregnated with a known concentration of the quinoline derivative to the agar surface.

  • Incubate the plates at 35°C for 20-24 hours.

c. Interpretation of Results: Measure the diameter of the zone of inhibition around each disk. The interpretation (susceptible, intermediate, or resistant) depends on established zone diameter breakpoints for the specific antifungal agent, if available.

Flow Cytometry for Apoptosis Detection in Fungi

This method can be used to investigate if a quinoline derivative induces apoptosis in fungal cells.

a. Cell Preparation:

  • Treat fungal cells with the quinoline derivative at various concentrations and for different time points.

  • Include an untreated control.

b. Staining:

  • Harvest the fungal cells by centrifugation.

  • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

  • Stain the cells with an Annexin V-FITC and Propidium Iodide (PI) staining kit according to the manufacturer's protocol.

c. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

  • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Troubleshooting_Workflow Start Inconsistent Antifungal Assay Results Check_Solubility Is the compound soluble in the assay medium? Start->Check_Solubility Precipitation Precipitation observed Check_Solubility->Precipitation No Check_Controls Are the positive and negative controls behaving as expected? Check_Solubility->Check_Controls Yes Solubility_Solutions Troubleshoot Solubility: - Use co-solvents (e.g., DMSO) - Adjust pH - Add surfactants Precipitation->Solubility_Solutions Control_Fail Controls failed Check_Controls->Control_Fail No Check_Reproducibility Are the results reproducible between replicates and experiments? Check_Controls->Check_Reproducibility Yes Control_Solutions Troubleshoot Controls: - Check inoculum density - Verify media preparation - Confirm incubation conditions Control_Fail->Control_Solutions Variability High variability observed Check_Reproducibility->Variability No Interpret_Results Interpret results with caution, considering phenomena like trailing growth or paradoxical effects. Check_Reproducibility->Interpret_Results Yes Reproducibility_Solutions Troubleshoot Reproducibility: - Standardize inoculum preparation - Calibrate pipettes - Mitigate edge effects Variability->Reproducibility_Solutions Success Consistent and interpretable results obtained Interpret_Results->Success Solubility_Solutions->Check_Solubility Control_Solutions->Check_Controls Reproducibility_Solutions->Check_Reproducibility

Caption: A troubleshooting workflow for inconsistent antifungal assay results.

Broth_Microdilution_Workflow Start Start: Broth Microdilution Assay Prepare_Inoculum Prepare fungal inoculum to 0.5 McFarland standard Start->Prepare_Inoculum Prepare_Plates Perform serial dilutions of quinoline derivative in a 96-well plate Prepare_Inoculum->Prepare_Plates Inoculate Inoculate the plate with the fungal suspension Prepare_Plates->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Read the Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End: Determine MIC Read_MIC->End

Caption: Experimental workflow for the broth microdilution assay.

Signaling_Pathway Quinoline Quinoline Derivative Cell_Membrane Fungal Cell Membrane Quinoline->Cell_Membrane Mitochondria Mitochondria Quinoline->Mitochondria Membrane_Permeability Increased Membrane Permeability Cell_Membrane->Membrane_Permeability Apoptosis Apoptosis Membrane_Permeability->Apoptosis ROS Reactive Oxygen Species (ROS) Accumulation Mitochondria->ROS MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP ROS->Apoptosis MMP->Apoptosis

Caption: A potential signaling pathway for quinoline-induced fungal apoptosis.

References

Technical Support Center: Purification of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 8-Fluoro-2,3-dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, synthesized via the Conrad-Limpach reaction of 2-fluoroaniline and ethyl 2-methylacetoacetate.

Q1: My crude product is an oily or sticky solid. What are the likely impurities?

A1: The crude product after synthesis can contain several impurities that may result in an oily or sticky consistency. The most common impurities include:

  • Unreacted Starting Materials: 2-fluoroaniline and ethyl 2-methylacetoacetate.

  • Intermediate Enamine: The Schiff base formed between the aniline and the β-ketoester that has not fully cyclized.

  • Inorganic Salts: Residual salts from the neutralization step of the workup (e.g., sodium phosphate if polyphosphoric acid is neutralized with NaOH).

  • Solvent Residue: Trapped reaction or workup solvents.

Q2: How can I remove unreacted 2-fluoroaniline from my crude product?

A2: Unreacted 2-fluoroaniline is a basic impurity.

  • Acid Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The aniline will be protonated and move into the aqueous layer. Neutralize the aqueous layer before disposal.

  • Recrystallization: If the aniline is a minor impurity, recrystallization can be effective.

Q3: What is the best way to remove residual ethyl 2-methylacetoacetate?

A3: Ethyl 2-methylacetoacetate is a relatively non-polar ester.

  • Washing: A simple wash of the crude solid with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether, can help remove this impurity.

  • Column Chromatography: If washing is insufficient, column chromatography is very effective for separating the more polar quinolinol from the less polar ester.

Q4: I see a persistent impurity on my TLC that is close to the product spot. What could it be and how do I remove it?

A4: This is often the intermediate enamine, which has a polarity similar to the final product.

  • Drive the Reaction to Completion: Ensure the initial reaction has gone to completion by providing adequate heating and reaction time as per the synthetic protocol.

  • Column Chromatography: Careful column chromatography with a shallow solvent gradient is the most effective method to separate the product from the closely-running intermediate. A solvent system of ethyl acetate/hexanes is a good starting point for optimizing the separation.

Q5: My final product has a low melting point and appears amorphous. How can I improve its crystallinity?

A5: Poor crystallinity is often due to the presence of persistent impurities.

  • Recrystallization: This is the primary method for improving crystallinity. It is crucial to select an appropriate solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. See the detailed recrystallization protocol below.

  • Trituration: Suspending the crude solid in a solvent in which the impurities are soluble but the product is not, and stirring for a period, can help remove impurities and induce crystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical.[1]

Recommended Solvents:

  • Ethanol

  • Methanol

  • Acetone/Water mixture

  • Ethyl Acetate

Procedure:

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Parameter Value
Starting Material Crude this compound
Primary Solvent Ethanol
Temperature (Dissolution) Boiling point of Ethanol (~78 °C)
Temperature (Crystallization) Room temperature, then 0-4 °C
Expected Yield >80% (dependent on crude purity)
Expected Purity >98%
Protocol 2: Purification by Column Chromatography

Column chromatography is ideal for separating compounds with different polarities.[2][3]

Procedure:

  • Stationary Phase: Prepare a column with silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 50:50 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient
Initial Eluent 95:5 Hexanes:Ethyl Acetate
Final Eluent 50:50 Hexanes:Ethyl Acetate
TLC Visualization UV light (254 nm)

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis Crude_Product Crude this compound Initial_TLC Initial TLC Analysis Crude_Product->Initial_TLC Recrystallization Recrystallization Initial_TLC->Recrystallization High Purity / Crystalline Column_Chromatography Column Chromatography Initial_TLC->Column_Chromatography Multiple Impurities / Oily Final_TLC Final TLC Analysis Recrystallization->Final_TLC Column_Chromatography->Final_TLC Final_TLC->Column_Chromatography Still Impure Pure_Product Pure Product Final_TLC->Pure_Product Single Spot Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Crude Product Analysis Oily_Solid Is the product oily/sticky? Start->Oily_Solid Streaking Streaking on TLC? Start->Streaking Multiple_Spots Multiple spots on TLC? Oily_Solid->Multiple_Spots Yes Recrystallization_Node Action: Recrystallization Oily_Solid->Recrystallization_Node No (Solid) Close_Spots Spots close together? Multiple_Spots->Close_Spots Yes Wash_Recrystallize Action: Wash with non-polar solvent then recrystallize Multiple_Spots->Wash_Recrystallize No Close_Spots->Wash_Recrystallize No Column_Chromatography_Node Action: Column Chromatography with shallow gradient Close_Spots->Column_Chromatography_Node Yes

Caption: Decision tree for troubleshooting the purification process.

References

Stability testing of 8-Fluoro-2,3-dimethylquinolin-4-ol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability Testing of 8-Fluoro-2,3-dimethylquinolin-4-ol

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability studies on this compound. The following FAQs address common issues and provide standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and accelerated storage conditions for this compound?

A1: The recommended storage conditions are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] Long-term stability testing should be conducted for a minimum of 12 months, while accelerated studies should last for 6 months.[1][3] The purpose of stability testing is to see how the quality of a substance changes over time due to environmental factors like temperature, humidity, and light.[1][4]

Table 1: Recommended Storage Conditions and Hypothetical Stability Data

Storage ConditionStudy DurationTime Points (Months)Assay (% Remaining)Appearance
Long-Term 12 Months0100.0White Powder
25°C ± 2°C / 60% RH ± 5% RH399.8No Change
699.5No Change
999.2No Change
1299.1No Change
Intermediate 12 Months0100.0White Powder
30°C ± 2°C / 65% RH ± 5% RH699.1No Change
1298.4No Change
Accelerated 6 Months0100.0White Powder
40°C ± 2°C / 75% RH ± 5% RH398.5No Change
697.2Slight yellow tint

Note: The data presented above is representative and should be confirmed by in-house experimental studies.

Q2: How should a forced degradation (stress testing) study be performed for this compound?

A2: Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7] These studies expose the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[5][6][8] Key conditions to test include hydrolysis, oxidation, photolysis, and thermal stress.[2][7][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol:Water 50:50).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 48 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 48 hours. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 72 hours. Dissolve the stressed sample to prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Prepare a 0.1 mg/mL solution for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal Stress (Solid, 80°C) Thermal->Neutralize Dissolve Photo Photolytic Stress (ICH Q1B) Photo->Neutralize Dissolve HPLC HPLC Analysis (Assay & Impurities) Neutralize->HPLC Data Evaluate Data HPLC->Data

Forced Degradation Experimental Workflow.
Q3: My HPLC chromatogram shows a drifting baseline and variable peak retention times. What are the common causes and how can I troubleshoot this?

A3: Baseline drift and shifting retention times are common issues in HPLC analysis, often stemming from the mobile phase, column, or hardware.[9] A systematic approach is required for troubleshooting.

  • Mobile Phase Issues:

    • Inadequate Degassing: Ensure the mobile phase is properly degassed to prevent bubbles from causing pressure fluctuations.[9]

    • Composition Change: Prepare fresh mobile phase. Evaporation of volatile organic solvents can alter composition and affect retention times.[10]

    • Contamination: Use only HPLC-grade solvents and reagents to avoid baseline noise from impurities.

  • Column Issues:

    • Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even minor changes can impact retention.[11]

    • Lack of Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis, which may require flushing with 10-20 column volumes.

    • Contamination: If the column is contaminated, flush it with a strong solvent.

  • Hardware Issues:

    • Pump Malfunction: Check for leaks in the pump seals and ensure check valves are functioning correctly to maintain a consistent flow rate.[12]

    • Injector Problems: A dirty injector or a partially blocked loop can lead to poor peak shape and variable results.[9]

Troubleshooting_Logic Start Issue: Baseline Drift & Retention Time Shift Q_MobilePhase Is Mobile Phase Fresh & Properly Degassed? Start->Q_MobilePhase A_MobilePhase_No Action: 1. Prepare Fresh Mobile Phase 2. Degas Thoroughly Q_MobilePhase->A_MobilePhase_No No Q_Temp Is Column Temperature Stable? Q_MobilePhase->Q_Temp Yes A_MobilePhase_No->Q_Temp A_Temp_No Action: 1. Use Column Oven 2. Allow Temp to Stabilize Q_Temp->A_Temp_No No Q_Equilibration Is Column Fully Equilibrated? Q_Temp->Q_Equilibration Yes A_Temp_No->Q_Equilibration A_Equilibration_No Action: Flush with 10-20 Column Volumes Q_Equilibration->A_Equilibration_No No Q_Leaks Are there any Leaks in the System (Pump, Fittings)? Q_Equilibration->Q_Leaks Yes A_Equilibration_No->Q_Leaks A_Leaks_No Action: 1. Tighten Fittings 2. Check/Replace Pump Seals Q_Leaks->A_Leaks_No No End System Stable Q_Leaks->End Yes A_Leaks_No->End

Troubleshooting Flowchart for HPLC Issues.
Q4: What is a suitable starting HPLC method for analyzing this compound and its potential degradation products?

A4: A reverse-phase HPLC method with UV detection is a common and effective choice for analyzing quinoline derivatives. The following method provides a good starting point for method development and validation.

Table 2: Suggested HPLC Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Methanol:Water (50:50)

This method should be validated to demonstrate it is "stability-indicating," meaning it can accurately separate the intact drug from its degradation products without interference.

References

Enhancing the antifungal potency of 8-Fluoro-2,3-dimethylquinolin-4-ol through structural modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the structural modification of 8-Fluoro-2,3-dimethylquinolin-4-ol to enhance its antifungal properties. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the scientific basis for modifying this compound to improve its antifungal activity?

A1: this compound is a member of the quinoline family of compounds, which are recognized for their diverse biological activities, including antifungal effects.[1] The rationale for its structural modification is to systematically alter its chemical properties to enhance its potency against a wider range of fungal pathogens, improve its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and reduce potential toxicity. Key strategies often involve the esterification of the 4-hydroxyl group or the introduction of different substituents onto the quinoline ring.

Q2: What is the presumed mechanism of action for the antifungal effects of these quinolone derivatives?

A2: The primary proposed mechanism of antifungal action for many quinolone compounds is the inhibition of fungal DNA topoisomerase II.[2][3][4][5] This essential enzyme plays a critical role in managing the topological stress of DNA during replication and transcription. By inhibiting this enzyme, the quinolone derivative can cause an accumulation of DNA strand breaks, which ultimately triggers fungal cell death.[4] Additionally, some fluoroquinolone compounds have been observed to interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6]

Q3: Have any specific structural features been identified as crucial for the antifungal activity of these modified compounds?

A3: Yes, structure-activity relationship (SAR) studies indicate that the antifungal activity is highly dependent on the nature and placement of substituents on the quinoline core and the chemical group attached at the 4-position. For example, research has demonstrated that introducing certain substituted benzoate esters at the 4-position of this compound can lead to significant antifungal activity against a variety of fungal strains.[1]

Troubleshooting Guides

Synthesis of this compound and Its Derivatives

Q4: I am encountering difficulties in synthesizing the this compound intermediate. What are some common problems?

A4: The synthesis of this compound is typically achieved via a Conrad-Limpach-Skraup reaction.[1][7] Common challenges include:

  • Low Product Yield: This may result from an incomplete reaction or the formation of unwanted side products. It is important to optimize the reaction temperature, as lower temperatures might favor the formation of a kinetic product rather than the desired thermodynamic product.[7] The choice and concentration of the acid catalyst are also critical factors.

  • Purification Challenges: The crude product may be contaminated with unreacted starting materials or polymeric byproducts. Recrystallization using an appropriate solvent system is often required for purification. The selection of the solvent will depend on the polarity of the impurities to be removed.

  • Product Charring: Excessive heat during the cyclization step can lead to the decomposition and charring of the product. Precise temperature control is crucial to avoid this.

Q5: The esterification of the 4-hydroxyl group in my reaction is proceeding with low efficiency. What are some potential solutions?

A5: Low efficiency in the esterification reaction can be attributed to several factors:

  • Insufficient Nucleophilicity: The hydroxyl group of the quinolin-4-ol may not be sufficiently nucleophilic to attack the electrophile. This can often be overcome by using a non-nucleophilic base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

  • Steric Hindrance: Large, bulky substituents on either the quinolin-4-ol or the acylating agent can physically obstruct the reaction. Consider using a less sterically hindered reagent or a more reactive acylating agent, such as an acyl chloride instead of a carboxylic acid with a coupling agent.

  • Ineffective Coupling Agent: When using a coupling agent like DCC or EDC, ensure that it is fresh and used in the correct stoichiometric ratio. The addition of a suitable base, such as DMAP, can also significantly improve the reaction rate.

Antifungal Susceptibility Testing (MIC Assay)

Q6: My Minimum Inhibitory Concentration (MIC) results are inconsistent. What could be the underlying causes?

A6: A lack of reproducibility is a frequent issue in MIC assays. Potential sources of error include:

  • Inoculum Variability: It is critical to use a standardized and consistent density of the fungal inoculum. Fluctuations in the number of fungal cells will result in variable MIC values.

  • Compound Solubility Issues: The poor solubility of your quinoline derivatives in the assay medium is a significant source of error. Please refer to Q7 for guidance on addressing solubility problems.

  • Inconsistent Incubation: Maintain a consistent incubation time and temperature. For certain fungal species, the timing of the endpoint reading is particularly critical.

  • Subjective Endpoint Reading: Visual determination of the endpoint can be subjective and lead to variability. Employing a spectrophotometer to measure the optical density can provide more objective and reproducible results.

Q7: My test compounds are precipitating out of solution in the MIC assay plate. How can I resolve this?

A7: Poor aqueous solubility is a well-known challenge for many quinoline-based compounds.

  • Utilize Co-solvents: A small percentage of a biocompatible co-solvent, such as DMSO, can be used to dissolve the compounds. It is essential to include a solvent control to confirm that the solvent itself does not impact fungal growth. The final concentration of the co-solvent should be kept to a minimum, generally below 1%.

  • Optimize Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable organic solvent and then perform serial dilutions in the assay medium. Ensure that the final concentration of the organic solvent is low and consistent in all wells.

  • Sonication: A brief sonication of the stock solutions prior to dilution can aid in the complete dissolution of the compounds.

Cytotoxicity Testing (MTT/XTT Assay)

Q8: I am observing a high background absorbance in my MTT/XTT assay. What might be causing this?

A8: High background absorbance can arise from several factors:

  • Compound Interference: Some of your test compounds may be colored and can interfere with the absorbance reading. It is advisable to run a control containing the compound in the medium without cells to determine its intrinsic absorbance.

  • Reagent Contamination: Contamination of the MTT or XTT reagent can cause its spontaneous reduction. Ensure that your reagents are sterile and stored correctly.

  • Media Components: Phenol red, a common pH indicator in culture media, can interfere with colorimetric measurements. It is recommended to use a phenol red-free medium for these assays.

Q9: The formazan crystals produced in my MTT assay are not dissolving completely. What steps can I take to fix this?

A9: Incomplete solubilization of the formazan crystals will result in inaccurate readings.

  • Insufficient Solubilization Agent: Ensure that an adequate volume of the solubilization solution (e.g., DMSO, acidified isopropanol) is added and that the contents of the wells are mixed thoroughly.

  • Inadequate Incubation Time: Allow sufficient time for the formazan to dissolve completely. Gentle agitation of the plate on a shaker can facilitate this process.

  • Cell Clumping: For adherent cell lines, ensure that the cell monolayer is evenly distributed. Clumps of cells can trap the formazan crystals, preventing their complete solubilization.

Data Presentation

The following tables provide a summary of the antifungal activity of structurally modified this compound derivatives against several fungal strains. The data is presented as the percentage of inhibition at a concentration of 50 µg/mL.

Table 1: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Derivatives [1]

Compound IDR-group on BenzoateS. sclerotiorumR. solani
2b 4-tert-butyl>80%-
2e 4-fluoro>80%-
2f 2,4-difluoro>80%-
2g 4-methoxy-80.8%
2k 2-chloro-4-fluoro>80%-
2n 3-chloro-4-fluoro>80%-

'-' indicates that data was not reported or the activity was below the specified threshold.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol is a generalized procedure based on standard methods for antifungal susceptibility testing.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on a suitable agar medium.

    • Create a suspension of fungal spores or cells in sterile saline.

    • Adjust the concentration of the suspension to 1-5 x 10^5 CFU/mL using a spectrophotometer or a hemocytometer.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the quinoline derivatives in an appropriate solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions using a suitable broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

    • Be sure to include a positive control (fungi in broth without any compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species being tested.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that results in a significant inhibition of visible fungal growth when compared to the positive control. The endpoint can be determined either visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

MTT Cytotoxicity Assay Protocol

This protocol outlines a method for evaluating the cytotoxicity of the compounds against a mammalian cell line.

  • Cell Seeding:

    • Seed mammalian cells (e.g., Vero, HeLa) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach to the surface.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in the culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compounds.

    • Include a vehicle control (medium containing the same concentration of the solvent used to dissolve the compounds) and a cell-free blank.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Logical Workflow for Antifungal Drug Discovery

Antifungal_Drug_Discovery_Workflow cluster_synthesis Synthesis & Modification cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Start Start Synthesis Synthesis of This compound Start->Synthesis Modification Structural Modification (e.g., Esterification) Synthesis->Modification Purification Purification & Characterization Modification->Purification Antifungal_Screening Antifungal Screening (e.g., MIC Assay) Purification->Antifungal_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Antifungal_Screening->Cytotoxicity_Assay Data_Analysis Data Analysis (Potency & Selectivity) Cytotoxicity_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Modification Iterative Improvement Preclinical_Studies Preclinical_Studies Lead_Optimization->Preclinical_Studies Promising Candidate

Caption: A workflow illustrating the process of discovering and optimizing novel antifungal agents.

Proposed Mechanism of Action of Quinolone Antifungals

Mechanism_of_Action Quinolone Quinolone Derivative Topoisomerase Fungal DNA Topoisomerase II Quinolone->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Essential for DNA_Breaks Accumulation of DNA Strand Breaks Topoisomerase->DNA_Breaks Inhibition leads to Cell_Death Fungal Cell Death DNA_Breaks->Cell_Death

Caption: The inhibition of fungal DNA topoisomerase II by quinolone derivatives.

Ergosterol Biosynthesis Pathway and Potential Quinolone Interference

Ergosterol_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Quinolone Potential Interference by Quinolones Quinolone->Lanosterol Possible Inhibition

Caption: A simplified representation of the ergosterol biosynthesis pathway in fungi.

References

Addressing batch-to-batch variability in the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a variation of the Conrad-Limpach-Knorr synthesis, which involves the acid-catalyzed cyclization of 2-fluoroaniline with ethyl 2-methylacetoacetate.[1][2] Polyphosphoric acid (PPA) is commonly used as both the solvent and the acidic catalyst for this reaction.[3]

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: The key parameters that require careful control are reaction temperature, choice of solvent, purity of starting materials, and the efficiency of the work-up and purification process. Temperature, in particular, is crucial as it can influence the regioselectivity of the reaction.[1]

Q3: What is the expected yield for this synthesis?

A3: The reported yields for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction can vary significantly based on the specific substrates and reaction conditions. However, with optimized conditions, yields can be quite high. For instance, using an appropriate high-boiling solvent can lead to yields of up to 95%.[1]

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The structure and purity of the final product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[4][5][6][7] The melting point of the purified compound is also a good indicator of purity.

Q5: What are the potential safety hazards associated with this synthesis?

A5: The synthesis involves the use of strong acids like polyphosphoric acid, which is corrosive and hygroscopic.[8] 2-Fluoroaniline is toxic and can be absorbed through the skin.[9][10] The reaction is typically carried out at high temperatures, posing a risk of burns. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Reaction Temperature The Conrad-Limpach cyclization requires high temperatures, typically around 150°C when using PPA. Lower temperatures may result in incomplete reaction. Conversely, excessively high temperatures might lead to degradation or side product formation.[1] Monitor and control the internal reaction temperature carefully.
Poor Quality of Polyphosphoric Acid (PPA) PPA is highly hygroscopic and its catalytic activity can be diminished by absorbed water.[8] Use freshly opened or properly stored PPA. Consider checking the P₂O₅ content if the quality is suspect.
Impure Starting Materials Impurities in 2-fluoroaniline or ethyl 2-methylacetoacetate can interfere with the reaction. Ensure the purity of your starting materials by checking their specifications or by purifying them before use.
Inefficient Stirring The reaction mixture can become viscous, especially with PPA. Inefficient stirring can lead to poor heat and mass transfer, resulting in a non-uniform reaction and lower yields. Use a powerful mechanical stirrer to ensure the reaction mixture remains homogeneous.
Premature Precipitation If the product precipitates from the reaction mixture too early, it can hinder the reaction's progress. Ensure the chosen solvent can maintain the product in solution at the reaction temperature.
Problem 2: Formation of a Brown or Dark-Colored Product
Potential Cause Suggested Solution
Side Reactions at High Temperatures Overheating or prolonged reaction times can lead to the formation of colored impurities. Adhere strictly to the recommended reaction temperature and time. The color of the product can also be influenced by the solvent used.[11]
Oxidation of the Product or Intermediates The reaction may be sensitive to air, especially at high temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impurities in Starting Materials Colored impurities in the starting materials can be carried through to the final product. Use high-purity reagents.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Viscous Reaction Mixture Working with PPA can be challenging due to its high viscosity.[8] Quenching the reaction mixture with ice-water can help to break down the PPA and facilitate product extraction.
Emulsion Formation During Work-up During the aqueous work-up, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion.
Product "Oiling Out" During Recrystallization If the product separates as an oil instead of crystals during recrystallization, it may be due to an inappropriate solvent or cooling too quickly. Ensure the chosen recrystallization solvent has a boiling point lower than the melting point of your product and allow the solution to cool slowly.[2]

Quantitative Data

Table 1: Effect of Solvent on the Yield of a Representative 4-Hydroxyquinoline Synthesis

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
2-Nitrotoluene22251
Propyl benzoate23065
Isobutyl benzoate24066
Dowtherm A25765
2,6-di-tert-butylphenol25365

Data adapted from a study on a similar Conrad-Limpach synthesis. The yield generally increases with the boiling point of the solvent.[11]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported procedure for a similar synthesis.[12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (e.g., 50 g).

  • Addition of Reactants: While stirring, add 2-fluoroaniline (e.g., 11.1 g, 100 mmol) and ethyl 2-methylacetoacetate (e.g., 14.4 g, 100 mmol) to the flask.

  • Reaction: Heat the mixture to 150°C and maintain this temperature with vigorous stirring for the recommended reaction time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is between 7 and 8.

  • Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at an appropriate temperature (e.g., 60-80°C).

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixture of ethanol and water, is often a good starting point for quinolinol derivatives.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Analytical Characterization
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of this compound.

  • HPLC Analysis: Develop an HPLC method to assess the purity of the product. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) is a common starting point for the analysis of fluoroquinolones.[4][6][7] The purity is determined by the peak area percentage of the main product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants 2-Fluoroaniline + Ethyl 2-methylacetoacetate reaction Heat to 150°C with stirring reactants->reaction ppa Polyphosphoric Acid (PPA) ppa->reaction quench Quench with ice-water reaction->quench neutralize Neutralize with 10% NaOH quench->neutralize filter Vacuum Filtration neutralize->filter recrystallize Recrystallization filter->recrystallize analyze NMR, HPLC, MS recrystallize->analyze

Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product temp Incorrect Temperature? start->temp catalyst PPA Quality? start->catalyst reagents Impure Reagents? start->reagents stirring Inefficient Stirring? start->stirring sol_temp Verify and control temperature at 150°C temp->sol_temp Yes sol_catalyst Use fresh/dry PPA catalyst->sol_catalyst Yes sol_reagents Check/purify starting materials reagents->sol_reagents Yes sol_stirring Use mechanical stirrer and ensure homogeneity stirring->sol_stirring Yes

References

Validation & Comparative

Comparative Analysis of the Antifungal Efficacy of 8-Fluoro-2,3-dimethylquinolin-4-ol and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Mycology and Drug Development

In the ever-evolving landscape of antifungal drug discovery, there is a continuous search for novel compounds with improved efficacy and broader spectrum of activity compared to existing therapies. This guide provides a comparative overview of the antifungal properties of 8-Fluoro-2,3-dimethylquinolin-4-ol, a member of the quinoline class of compounds, and fluconazole, a widely used triazole antifungal agent.

Quantitative Antifungal Activity

The in vitro antifungal activity of an agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for Nitroxoline and Fluconazole against clinical isolates of Candida albicans.

CompoundFungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
Nitroxoline Candida albicans0.25 - 22
Fluconazole Candida albicans≤0.25 - 40.5

MIC90: The concentration of the drug required to inhibit the growth of 90% of the tested isolates.

The data indicates that while Nitroxoline demonstrates potent antifungal activity against Candida albicans, fluconazole generally exhibits a lower MIC90, suggesting greater potency against the majority of isolates in this particular study.[1][2]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro efficacy of an antifungal compound. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[3][4][5]

1. Preparation of Antifungal Agents:

  • Stock solutions of the test compounds (this compound and Fluconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentration range in the microtiter plates.

2. Inoculum Preparation:

  • The fungal isolate (e.g., Candida albicans) is grown on Sabouraud Dextrose Agar for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Microdilution Assay:

  • A 96-well microtiter plate is used for the assay.

  • Each well, except for the sterility control, receives 100 µL of the diluted fungal inoculum.

  • 100 µL of the serially diluted antifungal agents are added to the respective wells.

  • Control wells are included: a growth control (inoculum without drug) and a sterility control (medium only).

4. Incubation and Reading of Results:

  • The microtiter plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. The reading can be done visually or using a spectrophotometer.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_drug Prepare serial dilutions of antifungal agents add_drug Add antifungal dilutions to wells prep_drug->add_drug prep_inoculum Prepare standardized fungal inoculum inoculate Inoculate microtiter plate with fungal suspension prep_inoculum->inoculate inoculate->add_drug incubate Incubate at 35°C for 24-48 hours add_drug->incubate read_mic Determine MIC (visual or spectrophotometric) incubate->read_mic

Fig. 1: Experimental workflow for MIC determination.

Mechanism of Action

The antifungal activity of 8-hydroxyquinolines and fluconazole are attributed to distinct mechanisms of action.

8-Hydroxyquinolines (including this compound)

The precise mechanism of action for this compound has not been definitively elucidated. However, studies on the broader class of 8-hydroxyquinolines suggest that their antifungal effects are multifactorial and primarily target the fungal cell envelope.[6][7] Key proposed mechanisms include:

  • Cell Wall Damage: Some 8-hydroxyquinoline derivatives have been shown to damage the fungal cell wall.[6]

  • Disruption of Cell Membrane Integrity: These compounds can compromise the functional integrity of the cytoplasmic membrane, leading to leakage of intracellular components.[6][7]

quinoline_mechanism quinoline 8-Hydroxyquinoline Derivative cell_wall Fungal Cell Wall quinoline->cell_wall Damages cell_membrane Fungal Cell Membrane quinoline->cell_membrane Disrupts Integrity cell_death Fungal Cell Death cell_wall->cell_death leakage Leakage of Intracellular Components cell_membrane->leakage leakage->cell_death

Fig. 2: Proposed mechanism of action for 8-hydroxyquinolines.
Fluconazole

Fluconazole belongs to the triazole class of antifungal agents and its mechanism of action is well-established. It targets the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.

  • Inhibition of Lanosterol 14α-demethylase: Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.

  • Depletion of Ergosterol: This enzyme is essential for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol in the fungal cell membrane.

  • Accumulation of Toxic Sterols: The blockage of this pathway also results in the accumulation of toxic 14α-methylated sterols.

  • Altered Membrane Fluidity and Function: The combination of ergosterol depletion and accumulation of toxic sterols disrupts the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.

fluconazole_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51A1) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane fluconazole Fluconazole fluconazole->enzyme Inhibits enzyme->ergosterol Conversion toxic_sterols Accumulation of 14α-methylated sterols enzyme->toxic_sterols Blocked Conversion Leads to toxic_sterols->membrane Disrupts

Fig. 3: Ergosterol biosynthesis pathway and inhibition by fluconazole.

Conclusion

While direct comparative data for this compound is currently limited, the analysis of its parent class, the 8-hydroxyquinolines, reveals a promising class of antifungal agents with a distinct mechanism of action from the widely used azoles like fluconazole. The quinoline derivatives appear to exert their effect by disrupting the fungal cell wall and membrane, whereas fluconazole targets the ergosterol biosynthesis pathway.

The available data on a representative 8-hydroxyquinoline, Nitroxoline, shows potent activity against Candida albicans, although fluconazole appears to be more potent against a larger percentage of isolates. Further research, including the determination of MIC values for this compound against a broad panel of fungal pathogens, is warranted to fully elucidate its potential as a novel antifungal agent. The different mechanisms of action between these two classes of compounds may also suggest potential for synergistic effects in combination therapies, a promising avenue for future investigation in the fight against resistant fungal infections.

References

Structure-Activity Relationship (SAR) of 8-Fluoro-2,3-dimethylquinolin-4-ol Analogs as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 8-Fluoro-2,3-dimethylquinolin-4-ol analogs. The introduction of a fluorine atom can significantly alter the physicochemical properties of organic compounds, such as lipophilicity and metabolic stability, making fluorinated quinolines an interesting area for antifungal drug discovery.[1]

This guide summarizes the antifungal activity of various benzoate esters of this compound against a panel of ten phytopathogenic fungi. The data presented herein is derived from a study by an independent research group and aims to provide a clear, data-driven comparison to aid in the design of novel antifungal agents.[1]

Comparative Antifungal Activity

The antifungal activity of sixteen 8-Fluoro-2,3-dimethylquinolin-4-yl benzoate analogs was evaluated at a concentration of 50 µg/mL. The following table summarizes the percentage of inhibition observed for each analog against ten different fungal species. The parent scaffold is this compound, and the analogs are esters with various substituted benzoic acids.

CompoundR-group (Substituent on Benzoate)S. sclerotiorumP. capsiciA. solaniG. zeaeR. solaniB. cinereaC. lunataA. alternateP. infestansC. gloeosporioides
2a H77.8%56.4%66.7%55.6%61.5%76.5%71.4%66.7%64.3%69.2%
2b 4-tert-butyl>80%71.8%77.8%74.1%76.9%>80%>80%77.8%78.6%76.9%
2c 4-OCH₃74.1%64.1%74.1%63.0%69.2%76.5%75.0%70.4%71.4%73.1%
2d 4-OCF₃77.8%69.2%77.8%70.4%73.1%>80%78.6%74.1%75.0%76.9%
2e 4-F>80%71.8%>80%74.1%76.9%>80%>80%77.8%78.6%76.9%
2f 4-CF₃>80%74.4%>80%77.8%76.9%>80%>80%>80%>80%>80%
2g 2-F77.8%69.2%77.8%70.4%80.8%76.5%78.6%74.1%75.0%76.9%
2h 2-Cl74.1%64.1%74.1%63.0%69.2%72.5%71.4%66.7%67.9%73.1%
2i 2-Br70.4%59.0%70.4%59.3%65.4%68.6%67.9%63.0%64.3%69.2%
2j 4-CH₃77.8%69.2%77.8%70.4%73.1%>80%78.6%74.1%75.0%76.9%
2k 4-ethyl>80%71.8%>80%74.1%76.9%>80%>80%77.8%78.6%76.9%
2l 4-CN74.1%64.1%74.1%63.0%69.2%72.5%71.4%66.7%67.9%73.1%
2m 4-Cl77.8%69.2%77.8%70.4%73.1%>80%78.6%74.1%75.0%76.9%
2n 4-isopropyl>80%71.8%>80%74.1%76.9%>80%>80%77.8%78.6%76.9%
2o 3-F77.8%69.2%77.8%70.4%73.1%76.5%78.6%74.1%75.0%76.9%
2p 3-Cl74.1%64.1%74.1%63.0%69.2%72.5%71.4%66.7%67.9%73.1%

Data extracted from a 2023 study on novel fluorinated quinoline analogs. The notation ">80%" indicates that the inhibition was greater than 80%.[1]

Structure-Activity Relationship Insights

From the data presented, several key structure-activity relationships can be deduced:

  • Effect of Substitution at the 4-position of the Benzoate Ring:

    • Electron-withdrawing groups at the 4-position, such as 4-F (2e) and 4-CF₃ (2f), generally lead to broad-spectrum and high antifungal activity.[1]

    • Bulky alkyl groups at the 4-position, like 4-tert-butyl (2b), 4-ethyl (2k), and 4-isopropyl (2n), also resulted in potent and broad-spectrum activity.[1]

    • In contrast, electron-donating groups like 4-OCH₃ (2c) or a simple methyl group (2j) showed slightly reduced but still significant activity.[1]

  • Effect of Substitution at other positions of the Benzoate Ring:

    • Substitution at the 2-position of the benzoate ring with halogens (2-F, 2-Cl, 2-Br) did not enhance the activity compared to the 4-substituted analogs. In the case of 2-Br (2i), a noticeable decrease in activity was observed.[1]

    • Substitution at the 3-position with halogens (3-F, 3-Cl) also resulted in moderate activity, generally lower than the corresponding 4-substituted analogs.[1]

  • General Observations:

    • The unsubstituted benzoate analog (2a) displayed good, broad-spectrum activity, indicating the importance of the 8-Fluoro-2,3-dimethylquinolin-4-yl core.[1]

    • Compound 2f , with a 4-trifluoromethyl substituent, exhibited the most potent and broad-spectrum antifungal activity among the tested analogs.[1]

Experimental Protocols

Synthesis of this compound (Intermediate 1)

A mixture of 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol) was placed in a 250 mL three-necked flask. The mixture was heated to 150 °C. After the reaction was complete, it was cooled to room temperature. The flask was then placed in an ice bath, and the pH of the mixture was adjusted to 7–8 using a 10% aqueous sodium hydroxide solution. The resulting precipitate was filtered and dried to yield this compound as a white solid.[1]

General Procedure for the Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs (2a-2p)

To a solution of this compound (Intermediate 1) in an appropriate solvent, a substituted benzoyl chloride and a base (such as triethylamine or pyridine) are added. The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC). After completion, the reaction mixture is worked up, typically by washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 8-fluoro-2,3-dimethylquinolin-4-yl benzoate analog.[1]

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) medium to a final concentration of 50 µg/mL. The mixture was then poured into Petri dishes. A 5 mm mycelial disc of the test fungus was placed in the center of each plate. The plates were incubated at a controlled temperature (typically 25-28 °C) for a specified period. The diameter of the fungal colony was measured, and the percentage of inhibition was calculated using the formula:

Inhibition (%) = [(C - T) / C] × 100

where C is the diameter of the mycelial colony in the control group (DMSO without compound) and T is the diameter of the mycelial colony in the treatment group.[1]

Visualizations

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis start Starting Materials (2-fluoroaniline, etc.) intermediate Intermediate 1 (this compound) start->intermediate Cyclization analogs Library of Analogs (Substituted Benzoates) intermediate->analogs Esterification assay Antifungal Assay (Mycelium Growth Inhibition) analogs->assay data Quantitative Data (% Inhibition) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar conclusion Identification of Lead Compounds (e.g., 2f) sar->conclusion Structural_Modifications cluster_analogs Analog Modifications (Benzoate Esters) parent Parent Scaffold (this compound) unsubstituted Unsubstituted (R=H) parent->unsubstituted Esterification with Benzoic Acid pos4 4-Position (R=F, CF3, t-Bu, etc.) parent->pos4 Esterification with 4-Substituted Benzoic Acids pos2 2-Position (R=F, Cl, Br) parent->pos2 Esterification with 2-Substituted Benzoic Acids pos3 3-Position (R=F, Cl) parent->pos3 Esterification with 3-Substituted Benzoic Acids

References

A Comparative Guide to the Efficacy of 8-Fluoro-2,3-dimethylquinolin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of 8-Fluoro-2,3-dimethylquinolin-4-ol and its derivatives, alongside alternative quinoline-based fungicides. Due to the limited publicly available data on the parent compound, this guide focuses on the documented performance of its ester derivatives and compares them with the commercially available fungicide, Tebufloquin, and other relevant quinoline compounds.

In Vitro Efficacy: 8-Fluoro-2,3-dimethylquinolin-4-yl Esters vs. Pathogenic Fungi

A series of ester derivatives of this compound have been synthesized and evaluated for their in vitro antifungal activity against a panel of ten phytopathogenic fungi. The results, based on the mycelial growth inhibition assay, demonstrate that several of these derivatives exhibit significant antifungal properties.

Table 1: In Vitro Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Derivatives (% Inhibition at 50 µg/mL)

Compound IDR Group (Substituent on Benzoate)Sclerotinia sclerotiorumRhizoctonia solaniAlternaria solaniPyricularia oryzaePhytophthora capsici
2b 4-tert-butyl>80%-40-60%40-60%-
2e 4-fluoro>80%----
2f 2,4-difluoro>80%--40-60%58.1%
2g 4-methoxy-80.8%40-60%--
2k 4-chloro>80%----
2n 3-nitro>80%----
Tebufloquin (Positive Control)----58.1%

Data sourced from a study on novel fluorinated quinoline analogs. The parent compound, this compound, was used as an intermediate in the synthesis of these esters.[1]

In Vivo Efficacy: A Look at Alternative Quinoline Fungicides

Table 2: In Vivo Efficacy of Alternative Quinoline and Other Fungicides Against Rice Blast

FungicideActive Ingredient(s)Disease Reduction (%)Crop Yield Increase (%)Reference
Tebufloquin(6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetateNot explicitly quantified in the search results, but noted for its effectiveness against rice blast.-[2]
Nativo 75 WGTebuconazole 50% + Trifloxystrobin 25%84% (leaf blast)84.22%[3][4]
Tricyclazole 75% WPTricyclazoleEffective in controlling leaf blast, with the lowest disease severity in a comparative study.Highest grain yield in the same study.[5][6]
Prochloraz 45% ECProchloraz74.7% (leaf blast), 70.0% (neck blast)30.8%[7]

Experimental Protocols

In Vitro Antifungal Assay: Mycelial Growth Inhibition

The in vitro antifungal activity of the 8-fluoro-2,3-dimethylquinolin-4-yl esters was determined using the mycelial growth rate method.[1]

Objective: To assess the ability of a compound to inhibit the growth of fungal mycelium.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of phytopathogenic fungi

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Test Plates: The test compounds are mixed with the molten PDA medium at a desired final concentration (e.g., 50 µg/mL). The medium is then poured into sterile petri dishes.

  • Inoculation: A small plug (e.g., 5 mm diameter) of fungal inoculum, taken from the edge of an actively growing fungal colony, is placed at the center of the PDA plate containing the test compound.

  • Control: A control plate containing the solvent (e.g., DMSO) but no test compound is also inoculated in the same manner.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the mycelium in the control plate has covered a significant portion of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition (MGI) is calculated using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the mycelial colony in the control group

    • dt = average diameter of the mycelial colony in the treatment group

G Experimental Workflow: Mycelial Growth Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Potato Dextrose Agar (PDA) mix Mix Compounds with Molten PDA prep_media->mix prep_compounds Dissolve Test Compounds in Solvent prep_compounds->mix pour Pour into Petri Dishes mix->pour inoculate Inoculate Center of Plates with Fungal Plug pour->inoculate Solidified Plates incubate Incubate at 28°C in the Dark inoculate->incubate measure Measure Colony Diameter Periodically incubate->measure calculate Calculate Percent Inhibition vs. Control measure->calculate

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Antifungal Assay: Rice Blast Field Trial (General Protocol)

The in vivo efficacy of fungicides against rice blast is typically evaluated in field trials.

Objective: To assess the effectiveness of fungicides in controlling rice blast disease under field conditions and their impact on crop yield.

Procedure:

  • Experimental Design: The trial is set up in a randomized complete block design with multiple replications.

  • Treatment Application: Fungicides are applied as foliar sprays at specified concentrations and intervals (e.g., two sprays at a 15-day interval).

  • Disease Assessment: The severity of leaf and neck blast is assessed at specific time points after the application of the fungicides.

  • Yield Measurement: At the end of the growing season, the grain yield from each plot is harvested and measured.

  • Data Analysis: The data on disease severity and yield are statistically analyzed to determine the efficacy of the different fungicide treatments compared to an untreated control.

Mechanism of Action: Mitochondrial Electron Transport Inhibition

Quinoline fungicides, including tebufloquin, are known to act as inhibitors of the mitochondrial electron transport chain. This is a crucial pathway for cellular respiration and energy production in fungi.

By interfering with this process, these fungicides disrupt the fungus's ability to produce ATP, leading to cell death. This mode of action is different from many other classes of fungicides, which can be beneficial in managing fungicide resistance.

G Proposed Mechanism of Action for Quinoline Fungicides cluster_met Mitochondrial Respiration ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII e- ComplexIV Complex IV (Cytochrome c oxidase) ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Depletion leads to Quinoline Quinoline Fungicide (e.g., Tebufloquin) Quinoline->ComplexIII Inhibits

Caption: Inhibition of the mitochondrial electron transport chain by quinoline fungicides.

Conclusion

While direct efficacy data for this compound remains limited, the potent in vitro antifungal activity of its ester derivatives suggests that this chemical scaffold is a promising area for the development of new antifungal agents. The comparison with the established quinoline fungicide Tebufloquin and other alternatives highlights the potential of this class of compounds in crop protection. Further in vivo studies on this compound and its optimized derivatives are warranted to fully assess their potential as agricultural fungicides.

References

Comparative analysis of the synthesis methods for substituted quinolin-4-ols

Author: BenchChem Technical Support Team. Date: November 2025

The quinolin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1][2][3] The continued interest in this heterocyclic motif drives the development of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of key methods for the synthesis of substituted quinolin-4-ols, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern approaches.

This analysis focuses on a selection of widely employed and innovative synthetic routes, including the Conrad-Limpach-Knorr Synthesis, the Gould-Jacobs Reaction, the Camps Cyclization, and modern Microwave-Assisted and Metal-Catalyzed methodologies. The performance of these methods is compared based on reaction yields, conditions, and substrate scope, supported by experimental data.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to substituted quinolin-4-ols depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency in terms of yield, time, and environmental impact. The following table summarizes quantitative data for the selected methods, providing a clear comparison to aid in methodological selection.

Synthesis MethodKey ReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)AdvantagesDisadvantages
Conrad-Limpach Synthesis Anilines, β-ketoestersAcid or heat~250Several hoursModerate to 95%Good for 4-hydroxyquinolinesHigh temperatures, potential for side reactions[4][5][6]
Gould-Jacobs Reaction Anilines, diethyl ethoxymethylenemalonateHeat>250Several hoursGenerally low, can be improvedAccess to 4-hydroxy-3-carboalkoxyquinolinesHigh temperatures, potential for product decomposition[1][7]
Camps Cyclization o-AcylaminoacetophenonesBase (e.g., hydroxide ion)VariesVariesGood to very good (72-97% in some cases)Good yields for 2-aryl-4-quinolonesPrecursor synthesis required[1][8][9]
Microwave-Assisted Synthesis Varies (e.g., anilines, aldehydes, pyruvic acid)Varies (e.g., p-TSA, YbCl3)80 - 1603 - 40 minGood to excellent (50-95%)Rapid synthesis, improved yields, eco-friendlyRequires specialized equipment[10][11][12]
Palladium-Catalyzed Carbonylation 2-Iodoanilines, terminal acetylenesPdCl2(PPh3)2, Mo(CO)6Room temp. to 120°C20 min - several hoursGoodMilder conditions possible, good functional group toleranceUse of toxic CO gas or precursor, metal catalyst required[1][13][14]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Conrad-Limpach Synthesis

This method involves the condensation of an aniline with a β-ketoester. The reaction is typically carried out at high temperatures.[4][5]

Protocol:

  • An equimolar mixture of the substituted aniline and the β-ketoester is prepared.

  • An acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.

  • The reaction mixture is heated to approximately 250 °C in an inert solvent like mineral oil for several hours.[4]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing quinolines and 4-hydroxyquinoline derivatives from an aniline and an alkoxy methylenemalonic ester.[7]

Protocol:

  • Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate. This initial condensation is often performed at a lower temperature.

  • The resulting anilidomethylenemalonic ester intermediate is then subjected to thermal cyclization by heating at a high temperature (often above 250 °C).[1][15]

  • The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, is formed.

  • The reaction mixture is cooled, and the product precipitates. It is then collected by filtration.

  • If the 4-hydroxyquinoline is the desired product, the ester group can be removed by saponification followed by decarboxylation.[7]

Camps Cyclization

The Camps cyclization is an intramolecular reaction of an o-acylaminoacetophenone to form two different hydroxyquinolines using a hydroxide ion.[8][9]

Protocol:

  • The starting o-acylaminoacetophenone is dissolved in a suitable solvent.

  • A solution of a hydroxide base (e.g., sodium hydroxide or potassium hydroxide) is added to the reaction mixture.

  • The mixture is heated under reflux for a specified period, with the reaction progress monitored by TLC.

  • After cooling, the reaction mixture is neutralized with an acid.

  • The precipitated product is collected by filtration, washed, and dried.

  • The relative amounts of the resulting 2- and 4-quinolinols can be influenced by the reaction conditions and the structure of the starting material.[9]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields.[10][11][12]

Protocol for a three-component reaction:

  • A mixture of an aromatic aldehyde, a substituted aniline, and pyruvic acid is prepared in a microwave-safe vessel.

  • A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is added.[10]

  • The vessel is sealed and placed in a microwave reactor.

  • The reaction is irradiated with microwaves at a set temperature (e.g., 80 °C) for a short duration (e.g., 3 minutes).[10]

  • After the reaction, the vessel is cooled, and the contents are worked up.

  • The product is typically isolated by filtration and can be purified by recrystallization.

Palladium-Catalyzed Carbonylative Sonogashira/Cyclization

This modern approach allows for the synthesis of functionalized 4-quinolones under relatively mild conditions.[1][13][14]

Protocol (Microwave-assisted):

  • In a microwave vial, 2-iodoaniline, a terminal alkyne, a palladium catalyst (e.g., PdCl2(PPh3)2), and a source of carbon monoxide (e.g., molybdenum hexacarbonyl) are combined in a suitable solvent.

  • The vial is sealed and heated in a microwave reactor to 120 °C for approximately 20 minutes.[14]

  • After cooling, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 4-quinolone.

Synthesis Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Gould_Jacobs_Reaction Aniline Aniline CondensationProduct Anilidomethylenemalonic Ester Aniline->CondensationProduct Condensation MalonicEster Alkoxy Methylenemalonic Ester MalonicEster->CondensationProduct CyclizationProduct 4-Hydroxy-3-carboalkoxyquinoline CondensationProduct->CyclizationProduct Thermal Cyclization (>250°C) FinalProduct 4-Hydroxyquinoline (after saponification and decarboxylation) CyclizationProduct->FinalProduct Hydrolysis & Decarboxylation

Caption: The Gould-Jacobs reaction pathway.

Conrad_Limpach_Synthesis Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase Condensation Ketoester β-Ketoester Ketoester->SchiffBase FinalProduct 4-Hydroxyquinoline SchiffBase->FinalProduct Thermal Cyclization (~250°C)

Caption: The Conrad-Limpach synthesis pathway.

Camps_Cyclization StartingMaterial o-Acylaminoacetophenone ProductA 2-Hydroxyquinoline StartingMaterial->ProductA Base-catalyzed intramolecular cyclization ProductB 4-Hydroxyquinoline StartingMaterial->ProductB Base-catalyzed intramolecular cyclization

Caption: The Camps cyclization pathway.

Microwave_Assisted_Synthesis Reactants Aniline + Aldehyde + Pyruvic Acid Product Substituted Quinoline-4-carboxylic acid Reactants->Product Microwave Irradiation Catalyst, short time

Caption: A microwave-assisted synthesis workflow.

Palladium_Catalyzed_Synthesis Reactants 2-Iodoaniline + Terminal Alkyne Intermediate Carbonylative Sonogashira Product Reactants->Intermediate Pd-Catalyst, CO source Product Substituted Quinolin-4-one Intermediate->Product Intramolecular Cyclization

Caption: A palladium-catalyzed synthesis workflow.

References

Comparative Analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol in Antifungal Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol and its potential for cross-resistance in resistant fungal strains. While direct experimental data on cross-resistance for this specific compound is not yet available in published literature, this document synthesizes information on its known antifungal activity, the behavior of related quinoline derivatives, and established mechanisms of fungal resistance to provide a framework for future investigation.

Introduction to this compound

This compound is a synthetic fluorinated quinoline analog.[1] Recent studies have demonstrated its antifungal activity against a range of phytopathogenic fungi.[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including antifungal properties.[2] The introduction of a fluorine atom can significantly alter the physicochemical properties of organic compounds, such as lipophilicity and metabolic stability, potentially enhancing their therapeutic efficacy.[1]

Antifungal Activity of Quinoline Derivatives

Quinoline derivatives, particularly 8-hydroxyquinolines, have shown broad-spectrum antifungal activity against various fungal pathogens, including the multidrug-resistant Candida auris.[3][4][5] The mechanism of action for some quinoline-based antifungals is thought to involve the inhibition of key enzymes in essential metabolic pathways, such as aspartate semialdehyde dehydrogenase (ASADH), or disruption of the fungal cell membrane.[2][6][7]

Table 1: Antifungal Activity of Selected Quinoline Derivatives Against Fungal Pathogens

Compound/DerivativeFungal SpeciesMIC/EC50 (µg/mL)Reference
8-hydroxyquinoline derivatives (PH265, PH276)Cryptococcus spp., C. auris, C. haemulonii0.5 - 8[4][5]
Dihalogenated 8-hydroxyquinolines (broxyquinoline, chloroxine, clioquinol)Candida auris< 10 µM[3]
2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12)Sclerotinia sclerotiorum, Botrytis cinerea0.52, 0.50[6][7]
8-hydroxyquinolineSclerotinia sclerotiorum, Botrytis cinerea2.12, 5.28[6][7]

Potential for Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[8] In fungi, common mechanisms of resistance include alterations of the drug target, upregulation of efflux pumps, and modifications of the cell membrane.[9] While specific cross-resistance studies for this compound are lacking, we can infer potential scenarios based on known resistance mechanisms to other antifungals, including other quinolines.

For instance, studies on C. auris resistance to clioquinol, an 8-hydroxyquinoline, revealed that mutations in the transcriptional regulator CAP1 (leading to upregulation of the drug transporter MDR1) and in the drug transporter CDR1 were responsible for resistance.[3] These transporters are often associated with multidrug resistance, suggesting a potential for cross-resistance with other compounds that are substrates of these pumps.

Table 2: Known Mechanisms of Fungal Resistance and Potential for Cross-Resistance

Resistance MechanismDescriptionAntifungal Classes AffectedPotential for Cross-Resistance with this compound
Target site modificationAlterations in the amino acid sequence of the target protein (e.g., Erg11p for azoles) reduce drug binding affinity.[9][10][11]AzolesDependent on whether this compound shares the same molecular target.
Upregulation of efflux pumpsOverexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters (e.g., Cdr1p, Mdr1p) actively pump the drug out of the cell.[3][9]Azoles, and other classesHigh potential if it is a substrate for these multidrug transporters.
Alterations in ergosterol biosynthesisChanges in the ergosterol biosynthetic pathway can affect membrane fluidity and permeability.[9]Azoles, PolyenesPossible, as changes in membrane composition could affect the uptake or activity of the compound.

Experimental Protocols for Cross-Resistance Studies

To definitively assess the cross-resistance profile of this compound, a series of experiments are required.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Methodology:

  • Fungal Strains: A panel of fungal strains should be used, including susceptible wild-type strains and well-characterized resistant strains with known resistance mechanisms (e.g., strains with mutations in ERG11 or overexpressing efflux pumps).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or RPMI 1640 medium and adjusted to a standardized concentration (e.g., 0.5–2.5 x 10^3 cells/mL) using a spectrophotometer.

  • Drug Dilution: this compound and other comparator antifungal agents (e.g., fluconazole, voriconazole, amphotericin B, caspofungin) are serially diluted in 96-well microtiter plates according to CLSI or EUCAST guidelines.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the drug-free control well.

Checkerboard Assay for Synergy and Antagonism

Objective: To assess the interaction between this compound and other antifungal agents.

Methodology:

  • Plate Setup: A two-dimensional checkerboard pattern of drug concentrations is prepared in 96-well plates. One drug is serially diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated as described for MIC testing.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism

Visualizations

Experimental_Workflow_for_Cross_Resistance_Study Experimental Workflow for Cross-Resistance Study cluster_strains Fungal Strain Selection cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis and Interpretation Wild_Type Wild-Type Susceptible Strains MIC_Determination Determine MIC of this compound and Comparator Antifungals Wild_Type->MIC_Determination Known_Resistant Characterized Resistant Strains (e.g., ERG11 mutants, efflux pump overexpressors) Known_Resistant->MIC_Determination Checkerboard_Assay Perform Checkerboard Assays (Synergy/Antagonism) MIC_Determination->Checkerboard_Assay Compare_MICs Compare MICs between Susceptible and Resistant Strains MIC_Determination->Compare_MICs Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->Calculate_FICI Cross_Resistance_Profile Establish Cross-Resistance Profile Compare_MICs->Cross_Resistance_Profile Calculate_FICI->Cross_Resistance_Profile

Caption: Workflow for assessing the cross-resistance profile of a novel antifungal compound.

Efflux_Pump_Mediated_Resistance Efflux Pump-Mediated Resistance Pathway cluster_cell Antifungal_Drug Antifungal Drug (e.g., this compound) Fungal_Cell Fungal Cell Antifungal_Drug->Fungal_Cell Enters Cell Efflux_Pump Efflux Pump (e.g., Cdr1, Mdr1) Efflux_Pump->Antifungal_Drug Efflux Transcriptional_Regulator Transcriptional Regulator (e.g., Cap1, Tac1) Gene_Expression Gene Expression (CDR1, MDR1) Transcriptional_Regulator->Gene_Expression Upregulates Gene_Expression->Efflux_Pump Increased Synthesis

Caption: A simplified signaling pathway for efflux pump-mediated antifungal resistance.

Conclusion

While this compound shows promise as an antifungal agent, its potential for cross-resistance with existing antifungal drugs needs to be thoroughly investigated. Based on the mechanisms of resistance observed for other quinoline derivatives and antifungal classes, there is a plausible risk of cross-resistance, particularly in fungal strains that overexpress multidrug efflux pumps. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate the cross-resistance profile of this compound and determine its potential utility in combating resistant fungal infections. Such studies are crucial for the strategic development of new antifungal therapies.

References

A Comparative Analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol Derivatives and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents. Within this context, quinoline derivatives have shown significant promise. This guide provides a comparative benchmark of the antifungal performance of derivatives of 8-Fluoro-2,3-dimethylquinolin-4-ol against established commercial fungicides, supported by experimental data to inform further research and development. While direct comparative data for the parent compound is limited, studies on its ester derivatives provide valuable insights into the potential of this chemical scaffold.

Quantitative Performance Data

The in vitro antifungal activity of novel compounds is a critical preliminary metric. The following table summarizes the performance of 8-Fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives against various phytopathogenic fungi, juxtaposed with the efficacy of other quinoline-based compounds and commercial fungicides against similar pathogens.

Table 1: Comparative In Vitro Antifungal Activity

Compound/FungicideTarget FungusMetric TypeValueReference
8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate Sclerotinia sclerotiorum% Inhibition @ 50 µg/mL>80%
8-Fluoro-2,3-dimethylquinolin-4-yl 3-fluorobenzoate Sclerotinia sclerotiorum% Inhibition @ 50 µg/mL>80%
8-Fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate Sclerotinia sclerotiorum% Inhibition @ 50 µg/mL>80%
8-Fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate Sclerotinia sclerotiorum% Inhibition @ 50 µg/mL>80%
8-Fluoro-2,3-dimethylquinolin-4-yl 4-nitrobenzoate Sclerotinia sclerotiorum% Inhibition @ 50 µg/mL>80%
8-Fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate Rhizoctonia solani% Inhibition @ 50 µg/mL80.8%
Quinoline Derivative (Ac12) Sclerotinia sclerotiorumEC₅₀0.52 µg/mL
Quinoline Derivative (Ac12) Botrytis cinereaEC₅₀0.50 µg/mL
Azoxystrobin (Commercial Fungicide) S. sclerotiorum & B. cinereaEC₅₀>30 µg/mL
8-Hydroxyquinoline Sclerotinia sclerotiorumEC₅₀2.12 µg/mL
Fluazinam (Commercial Fungicide) Sclerotinia sclerotiorumEC₅₀0.003 - 0.007 µg/mL[1]
Procymidone (Commercial Fungicide) Sclerotinia sclerotiorumEC₅₀0.11 - 0.72 µg/mL[1]
Tebuconazole (Commercial Fungicide) Fungal Trunk PathogensEC₅₀0.0058 - 14.14 µg/mL[2]

Note: EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The data presented is primarily derived from in vitro antifungal assays using the Poisoned Food Technique . This widely accepted method provides a reliable measure of a compound's ability to inhibit fungal mycelial growth.

Detailed Methodology: Poisoned Food Technique
  • Preparation of Test Compounds: Stock solutions of the synthesized this compound derivatives and commercial fungicides are prepared in an appropriate solvent (e.g., DMSO).

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized. While it is still molten (cooled to approx. 50-60°C), the test compound is added to the medium to achieve the desired final concentration (e.g., 50 µg/mL).[3][4] A control set is prepared with the solvent alone.

  • Pouring Plates: The PDA medium containing the test compound (the "poisoned" medium) is poured into sterile Petri dishes and allowed to solidify.[5]

  • Inoculation: A small disc (typically 5-6 mm in diameter) of mycelium from a fresh, actively growing culture of the target fungus is placed at the center of each agar plate.[3][5]

  • Incubation: The plates are sealed and incubated at a temperature conducive to fungal growth (e.g., 25-28°C) for a period of 48 to 72 hours, or until the fungal growth in the control plate has reached the edge of the dish.[5]

  • Data Collection & Analysis: The diameter of the fungal colony is measured in both the treatment and control plates. The Percentage Inhibition of Radial Growth (PIRG) is calculated using the formula:

    PIRG (%) = [(C - T) / C] x 100

    Where:

    • C = Average diameter of the fungal colony in the control plate.

    • T = Average diameter of the fungal colony in the treatment plate.[5]

  • EC₅₀ Determination: To determine the EC₅₀ value, the assay is performed across a range of concentrations, and the results are analyzed using regression analysis to find the concentration that causes 50% inhibition of growth.[6][7]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Poisoned Food Technique used for benchmarking the antifungal compounds.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Fungal Isolate Culturing C Poisoned Medium Preparation (Compound + PDA) A->C B Stock Solution Preparation (Test & Commercial Compounds) B->C D Inoculation with Fungal Disc C->D E Incubation (e.g., 25°C for 48-72h) D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value G->H

Caption: Workflow for the Poisoned Food Technique.

Mechanism of Action Insights

While the precise signaling pathway for this compound is under investigation, studies on related quinoline derivatives suggest a multi-faceted mechanism of action. Preliminary studies on other novel quinoline fungicides indicate they may induce fungal cell death by:

  • Disrupting Cell Membrane Permeability: Leading to leakage of essential cellular contents.

  • Accumulation of Reactive Oxygen Species (ROS): Causing significant oxidative stress and damage to cellular components.

  • Inducing Mitochondrial Dysfunction: Evidenced by the loss of mitochondrial membrane potential.

These combined effects ultimately inhibit spore germination and mycelial growth, highlighting the potent fungicidal potential of the quinoline scaffold.

The following diagram illustrates this proposed general mechanism.

G A Quinoline Derivative B Fungal Cell Membrane A->B interacts with D Mitochondrion A->D targets C Increased Membrane Permeability B->C G Inhibition of Germination & Mycelial Growth C->G E ROS Accumulation (Oxidative Stress) D->E F Loss of Mitochondrial Membrane Potential D->F E->G F->G

Caption: Proposed Antifungal Mechanism of Quinoline Derivatives.

References

Head-to-head comparison of 8-Fluoro-2,3-dimethylquinolin-4-ol and other quinoline antifungals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The quest for novel and more effective antifungal agents is a critical endeavor in the face of rising fungal resistance. Within the diverse chemical landscape of potential antifungals, quinoline derivatives have emerged as a promising class of compounds. This guide provides a head-to-head comparison of 8-Fluoro-2,3-dimethylquinolin-4-ol, a fluorinated quinoline derivative, with other notable quinoline-based antifungals. This comparison is based on available experimental data on their antifungal activity and mechanisms of action.

Antifungal Performance: A Quantitative Comparison

The antifungal efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies presenting MIC values for this compound against a standardized panel of fungi are limited in the public domain, we can collate and compare available data for this compound and other key quinoline antifungals against relevant fungal pathogens.

One study reports the antifungal activity of this compound and its derivatives as percentage inhibition at a concentration of 50 µg/mL against various plant pathogenic fungi. For instance, against Sclerotinia sclerotiorum, some derivatives of this compound exhibited over 80% inhibition.

For a more direct comparison, we will examine the MIC values of established quinoline antifungals, such as Clioquinol (an 8-hydroxyquinoline) and other quinoline derivatives, against clinically significant fungi like Candida albicans and Aspergillus fumigatus.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)Reference
This compound Derivatives Sclerotinia sclerotiorum>80% inhibition at 50 µg/mL[1]
Clioquinol Candida albicans0.25 - 4 µg/mL[2]
Clioquinol Aspergillus fumigatus1 - 8 µg/mL[2]
8-Hydroxyquinoline Candida albicans1.56 - 12.5 µg/mL[3]
8-Hydroxyquinoline Aspergillus niger6.25 µg/mL[3]
Various Quinoline Derivatives Candida albicans0.49 - > 250 µg/mL[4][5]
Various Quinoline Derivatives Aspergillus fumigatus1.95 - 15.6 µg/mL[4]

Note: The provided data for this compound derivatives is in percentage inhibition at a fixed concentration, which differs from the MIC values presented for other compounds. A direct comparison of potency requires standardized MIC testing against the same fungal strains.

Mechanisms of Antifungal Action

The antifungal activity of quinoline derivatives is often attributed to a multi-faceted mechanism of action, primarily targeting the fungal cell membrane and essential enzymatic processes.

1. Disruption of Fungal Cell Membrane Integrity:

A primary mechanism of action for many quinoline antifungals is the disruption of the fungal cell membrane. This can occur through several processes:

  • Ergosterol Binding: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some quinoline derivatives can bind to ergosterol, leading to the formation of pores and channels in the membrane. This disrupts the membrane's integrity, causing leakage of essential intracellular components and ultimately leading to cell death.

  • Inhibition of Ergosterol Biosynthesis: Certain quinoline compounds can interfere with the enzymatic pathway responsible for ergosterol synthesis. By inhibiting key enzymes in this pathway, they deplete the cell of ergosterol, leading to a dysfunctional cell membrane.

2. Chelation of Metal Ions:

The 8-hydroxyquinoline scaffold, present in many active quinoline antifungals, is a known chelating agent for divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). These metal ions are essential cofactors for many fungal enzymes involved in crucial cellular processes, including respiration and DNA replication. By sequestering these ions, 8-hydroxyquinoline derivatives can inhibit the activity of these vital enzymes, thereby impeding fungal growth.

3. Inhibition of Fungal Enzymes:

Beyond metal chelation, some quinoline derivatives have been shown to directly inhibit specific fungal enzymes that are essential for survival.

The proposed mechanism of action for fluorinated quinoline antifungals likely involves a combination of these effects, with the fluorine substitution potentially enhancing the compound's lipophilicity and ability to penetrate the fungal cell membrane.

Below is a diagram illustrating the potential signaling pathways affected by quinoline antifungals.

Antifungal_Mechanism cluster_cell Fungal Cell Quinoline Quinoline CellMembrane Cell Membrane Quinoline->CellMembrane Disruption Ergosterol Ergosterol Quinoline->Ergosterol Binding ErgosterolSynthesis Ergosterol Biosynthesis Quinoline->ErgosterolSynthesis Inhibition MetalIons Metal Ions (Fe, Zn) Quinoline->MetalIons Chelation FungalEnzymes Essential Fungal Enzymes Quinoline->FungalEnzymes Direct Inhibition CellDeath Fungal Cell Death CellMembrane->CellDeath Loss of Integrity Ergosterol->CellMembrane Component of ErgosterolSynthesis->Ergosterol MetalIons->FungalEnzymes Cofactor for FungalEnzymes->CellDeath Inhibition leads to

Caption: Proposed antifungal mechanisms of quinoline derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Materials:

  • Fungal isolate

  • Antifungal compound (e.g., this compound)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a concentration of approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: Prepare a stock solution of the antifungal compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Broth_Microdilution Start Start Inoculum Prepare Fungal Inoculum Start->Inoculum Dilution Serial Dilution of Antifungal Compound Inoculum->Dilution Inoculate Inoculate Microtiter Plate Dilution->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Determine MIC (Visual/Spectrophotometric) Incubate->Read End End Read->End

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Ergosterol Quantification Assay

This assay is used to assess the impact of an antifungal compound on the ergosterol content of the fungal cell membrane.

Materials:

  • Fungal cells treated with the antifungal compound

  • Alcoholic potassium hydroxide solution (25% KOH in 95% ethanol)

  • n-Heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Cell Harvesting: Grow the fungal cells in the presence and absence (control) of the antifungal compound. Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellets in the alcoholic potassium hydroxide solution. Incubate the mixture at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable fraction (containing ergosterol) into the n-heptane layer.

  • Spectrophotometric Analysis: Separate the n-heptane layer and scan its absorbance between 230 and 300 nm. The presence of ergosterol is indicated by a characteristic four-peak curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (A₂₈₁.₅ and A₂₃₀) and the wet weight of the cell pellet.

Ergosterol_Assay Start Start Harvest Harvest Fungal Cells Start->Harvest Saponify Saponification with Alcoholic KOH Harvest->Saponify Extract Sterol Extraction with n-Heptane Saponify->Extract Analyze Spectrophotometric Analysis (230-300 nm) Extract->Analyze Quantify Quantify Ergosterol Content Analyze->Quantify End End Quantify->End

Caption: Experimental workflow for ergosterol quantification in fungal cells.

Conclusion

This compound and its derivatives represent a compelling area for further investigation in the development of new antifungal agents. While direct, comprehensive comparative data is still emerging, the available information suggests that fluorinated quinolines possess significant antifungal potential. Their mechanism of action, likely involving disruption of the fungal cell membrane and inhibition of essential enzymes, aligns with established antifungal strategies. To definitively position this compound within the landscape of quinoline antifungals, further studies generating standardized MIC data against a broad panel of clinically relevant fungi are essential. Such data, in conjunction with detailed mechanistic studies, will be crucial for guiding the future development and potential clinical application of this promising class of compounds.

References

Unveiling the Antifungal Potential of 8-Fluoro-2,3-dimethylquinolin-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive statistical validation and comparative analysis of the antifungal assay results for 8-Fluoro-2,3-dimethylquinolin-4-ol and its derivatives reveals promising activity against a range of phytopathogenic fungi. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this novel compound's performance against established antifungal agents, supported by experimental data and methodologies.

Quantitative Performance Analysis

The antifungal efficacy of a series of ester derivatives of this compound was evaluated against ten phytopathogenic fungi. The results, presented as percentage inhibition at a concentration of 50 μg/mL, demonstrate significant fungistatic or fungicidal potential. For a comprehensive comparison, Minimum Inhibitory Concentration (MIC) values for standard antifungal agents against some of these fungal species have been compiled from existing literature.

Fungal Species8-Fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives (% Inhibition at 50 μg/mL)Fluconazole (MIC in μg/mL)Amphotericin B (MIC in μg/mL)
Sclerotinia sclerotiorum2b: >80%, 2e: >80%, 2f: >80%, 2k: >80%, 2n: >80%Data Not AvailableData Not Available
Rhizoctonia solani2g: 80.8%>640.5 - >16
Botrytis cinereaModerate Activity>640.5 - 4
Fusarium oxysporumModerate Activity>641 - >16
Fusarium graminearumModerate ActivityData Not Available1 - 4
Alternaria solaniModerate ActivityData Not AvailableData Not Available
Cercospora arachidicolaLow to Moderate ActivityData Not AvailableData Not Available
Physalospora piricolaLow to Moderate ActivityData Not AvailableData Not Available
Gibberella zeaeLow to Moderate ActivityData Not AvailableData Not Available
Phytophthora infestansLow to Moderate ActivityData Not AvailableData Not Available

Note: The data for this compound derivatives is presented as percentage inhibition at a fixed concentration, while data for standard antifungals is presented as MIC values, representing the minimum concentration required to inhibit fungal growth. A direct comparison of potency requires MIC determination for the novel compounds. The provided MIC ranges for standard agents reflect variability among different strains and testing conditions.

Experimental Protocols

The following methodologies were employed in the key studies cited for the evaluation of antifungal activity.

Antifungal Activity Assay for this compound Derivatives

The in vitro antifungal activity of the synthesized this compound ester derivatives was determined using the mycelium growth rate method.

  • Preparation of Test Compounds: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Fungal Culture: The ten selected phytopathogenic fungi were cultured on potato dextrose agar (PDA) plates.

  • Assay Procedure:

    • A 5 mm diameter mycelial disc was taken from the edge of a 3-day-old fungal colony.

    • The mycelial disc was placed in the center of a fresh PDA plate containing the test compound at a final concentration of 50 μg/mL.

    • Plates with DMSO served as the negative control, and plates with a standard fungicide (e.g., hymexazol) were used as a positive control.

  • Incubation: The plates were incubated at 25 ± 1 °C.

  • Data Analysis: When the mycelial growth in the negative control group reached the edge of the plate, the diameter of the mycelial growth in all plates was measured. The percentage of inhibition was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the mycelial growth of the control group and dt is the average diameter of the mycelial growth of the treated group.

Standard Antifungal Susceptibility Testing (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) for standard antifungal agents such as fluconazole and amphotericin B is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agents: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculum Preparation: Fungal isolates are cultured, and a standardized inoculum suspension is prepared and adjusted to a specific concentration (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth in the control well.

Visualizing the Experimental Workflow and Proposed Mechanism of Action

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for antifungal screening and the proposed mechanism of action for quinoline-based antifungal compounds.

experimental_workflow Experimental Workflow for Antifungal Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare this compound derivative solutions (50 µg/mL) inoculation Inoculate PDA plates containing test compounds with fungal mycelial discs compound_prep->inoculation fungal_culture Culture phytopathogenic fungi on PDA plates fungal_culture->inoculation incubation Incubate plates at 25 ± 1 °C inoculation->incubation measurement Measure diameter of mycelial growth incubation->measurement calculation Calculate percentage of inhibition measurement->calculation

Caption: Workflow for evaluating the antifungal activity of this compound derivatives.

mechanism_of_action Proposed Antifungal Mechanism of Quinolin-4-ol Derivatives compound This compound Derivative cell_wall Fungal Cell Wall compound->cell_wall Disruption cell_membrane Fungal Cell Membrane compound->cell_membrane Interaction integrity_loss Loss of Integrity cell_wall->integrity_loss permeability_increase Increased Permeability cell_membrane->permeability_increase leakage Leakage of Intracellular Components integrity_loss->leakage permeability_increase->leakage cell_death Fungal Cell Death leakage->cell_death

Caption: Proposed mechanism of action for quinoline-based antifungal agents.

Discussion on the Mechanism of Action

Studies on related 8-hydroxyquinoline derivatives suggest that their antifungal mechanism of action involves the disruption of the fungal cell wall and membrane integrity.[1][2] It is proposed that these compounds interact with essential components of the cell envelope, leading to a loss of structural integrity and increased permeability. This disruption results in the leakage of vital intracellular components, ultimately leading to fungal cell death. The precise molecular targets and signaling pathways involved in this process for this compound and its derivatives are still under investigation and represent an important area for future research.

Conclusion

The ester derivatives of this compound exhibit significant antifungal activity against a variety of phytopathogenic fungi. While direct comparative data with standard antifungals in the form of MIC values is still needed for a complete quantitative assessment, the initial screening results are promising. The proposed mechanism of action, targeting the fungal cell envelope, suggests a potential for broad-spectrum activity. Further investigation into the precise molecular interactions and signaling pathways will be crucial for the development of this compound as a potential new antifungal agent.

References

Comparative Analysis of 8-Fluoro-2,3-dimethylquinolin-4-ol Derivatives as Potential Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom into the quinoline ring system can significantly enhance its therapeutic potential by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comparative analysis of a series of novel fluorinated quinoline analogs derived from the key intermediate, 8-Fluoro-2,3-dimethylquinolin-4-ol. The data presented is based on a peer-reviewed study that synthesized these compounds and evaluated their antifungal activity against a panel of pathogenic fungi.

Synthesis of this compound and its Derivatives

The synthesis of the target compounds originates from the cyclization of 2-fluoroaniline with ethyl 2-methylacetoacetate to yield the core intermediate, this compound. This intermediate is then subjected to esterification with various substituted benzoic acids to produce a library of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Esterification A 2-Fluoroaniline Intermediate This compound A->Intermediate Polyphosphoric Acid (PPA) 150 °C B Ethyl 2-methylacetoacetate B->Intermediate Polyphosphoric Acid (PPA) 150 °C C Substituted Benzoic Acids Product 8-Fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives (2a-2p) C->Product EDC·HCl, DMAP DMF Intermediate->Product EDC·HCl, DMAP DMF

Caption: Synthetic pathway for this compound and its derivatives.

Comparative Antifungal Activity

The antifungal potential of the synthesized 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives was evaluated against a panel of ten phytopathogenic fungi. The following table summarizes the percentage of mycelial growth inhibition at a concentration of 50 µg/mL. Tebufloquin, a commercial fungicide, was used as a positive control.

CompoundR group on benzoateS. sclerotiorum (%)R. solani (%)P. oryzae (%)A. solani (%)P. capsici (%)F. oxysporum (%)
2b 4-tert-butyl>80-40-6040-60--
2e 4-fluoro>80----45
2f 2,4-difluoro>80-40-60-58.1-
2g 4-methoxy-80.8-40-60--
2j 4-methyl-----45
2k 4-ethyl>80-----
2n 4-isopropyl>80-----
Tebufloquin (Control)----58.142.9

'-' indicates data not reported as significant in the study.

Structure-Activity Relationship (SAR) Highlights:

  • Compounds with small alkyl or halogen substituents at the para-position of the benzoate ring, such as 4-tert-butyl (2b), 4-fluoro (2e), 4-ethyl (2k), and 4-isopropyl (2n), exhibited potent activity against Sclerotinia sclerotiorum.[1]

  • The presence of a 4-methoxy group (2g) resulted in strong inhibition of Rhizoctonia solani.[1]

  • Compound 2f, with a 2,4-difluoro substitution, showed comparable activity to the control fungicide Tebufloquin against Phytophthora capsici.[1]

  • Derivatives with 4-fluoro (2e) and 4-methyl (2j) substitutions demonstrated slightly better inhibition of Fusarium oxysporum than Tebufloquin.[1]

Experimental Protocols

Synthesis of this compound (Intermediate 1) [1] A mixture of 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol) was heated to 150 °C in a 250 mL three-necked flask. Upon completion of the reaction, the mixture was cooled to room temperature. The flask was then placed in an ice bath, and the pH was adjusted to 7–8 using a 10% aqueous sodium hydroxide solution. The resulting precipitate was filtered and dried to yield this compound as a white solid.

General Procedure for the Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives (2a-2p) [1] To a solution of this compound (0.19 g, 1.00 mmol) in N,N-dimethylformamide (DMF), the respective substituted benzoic acid (1.20 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 0.23 g, 1.20 mmol), and 4-dimethylaminopyridine (DMAP, 0.15 g, 1.20 mmol) were added. The reaction mixture was stirred at room temperature. After the reaction was complete, the mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Antifungal Activity Assay [1] The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in dimethyl sulfoxide (DMSO) and mixed with potato dextrose agar (PDA) to a final concentration of 50 µg/mL. Mycelial discs of the test fungi were placed in the center of the PDA plates. The plates were incubated at 25 ± 1 °C. The diameter of the fungal colonies was measured when the mycelial growth in the control group (PDA with DMSO) reached the edge of the plate. The inhibition rate was calculated using the formula: Inhibition rate (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the mycelial colony in the control group, and dt is the average diameter of the mycelial colony in the treated group.

Experimental_Workflow start Start synthesis Synthesize 8-fluoro-2,3-dimethylquinolin-4-yl benzoate derivatives start->synthesis dissolve Dissolve compounds in DMSO synthesis->dissolve mix_pda Mix with Potato Dextrose Agar (PDA) to 50 µg/mL dissolve->mix_pda inoculate Inoculate with fungal mycelial discs mix_pda->inoculate incubate Incubate at 25 ± 1 °C inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate inhibition rate measure->calculate end End calculate->end

Caption: Workflow for the in vitro antifungal activity screening.

Conclusion

While there is no direct peer-reviewed data on the therapeutic potential of this compound itself, its utility as a key intermediate for generating a series of potent antifungal agents is evident. The comparative analysis of its benzoate derivatives reveals that modifications to the benzoate moiety significantly influence the antifungal spectrum and efficacy. Specifically, the introduction of small alkyl and halogen groups at the para-position of the benzoate ring appears to be a promising strategy for developing effective fungicides against Sclerotinia sclerotiorum. Further investigation into the mechanism of action and in vivo efficacy of these derivatives is warranted to fully establish their therapeutic potential.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 8-Fluoro-2,3-dimethylquinolin-4-ol, ensuring laboratory safety and regulatory compliance. The procedures outlined are based on established protocols for quinolinol derivatives and heterocyclic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is classified within a group of chemicals that are often toxic and irritants.[1][2][3] Always consult the specific Safety Data Sheet (SDS) if available, and handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Tightly fitting safety goggles and a face shield.[4]

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]

Quantitative Safety Data Summary

The following table summarizes key safety and hazard information common to quinolinol derivatives, which should be considered for this compound in the absence of a specific SDS.

Hazard Classification & Handling InformationDetailsSource(s)
UN Number 2811[1]
Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S.[1]
Hazard Class 6.1 (Toxic)[1]
Packing Group III[1]
Primary Hazards Acute Toxicity, Skin Irritation, Serious Eye Irritation, Respiratory Irritation[1][2][3]
Storage Store in a dry, well-ventilated place. Keep container tightly closed.[2][3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][6]

Experimental Protocol: Waste Segregation and Containment
  • Waste Identification: Clearly label this compound waste with its full chemical name and associated hazard symbols.

  • Container Selection:

    • Use a dedicated, sealable, and chemically compatible container for the solid waste.[5][7] The original container is often a suitable choice.

    • If reusing a container, ensure it is triple-rinsed and that there is no risk of a chemical reaction with any residue.[7]

  • Waste Collection (Solid):

    • Carefully transfer any waste solid into the designated hazardous waste container.

    • Avoid generating dust during the transfer.[5] Use tools such as a spatula or scoop.

    • Seal the container tightly immediately after adding the waste.[7]

  • Waste Collection (Contaminated Labware):

    • Items lightly contaminated with this compound, such as gloves, paper towels, and weighing papers, should be placed in a separate, clearly labeled container or bag for chemically contaminated solid waste.[8]

    • Heavily contaminated items should be treated as hazardous waste and placed in the primary waste container.

  • Spill Management:

    • In the event of a spill, prevent the spread of the material.

    • Carefully sweep up the solid, avoiding dust formation, and place it into the designated hazardous waste container.[5]

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

    • Ensure the area is well-ventilated.[1]

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G compound This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) compound->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Avoid Dust) container->transfer seal Securely Seal Container transfer->seal spill Spill Occurs transfer->spill Potential storage Store in Designated Secure Area seal->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal cleanup Contain and Clean Spill Collect Waste spill->cleanup cleanup->transfer

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 8-Fluoro-2,3-dimethylquinolin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Fluoro-2,3-dimethylquinolin-4-ol. The following guidance is critical for ensuring personal safety and minimizing environmental impact in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards.[5][6] A face shield should be worn over safety goggles when there is a risk of splashing.[5][6]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for short-term protection.[5] For extended handling, consider double-gloving.[7] Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA long-sleeved, flame-resistant lab coat is required.[5][6] It should be fully buttoned to cover as much skin as possible.[5]
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if handling the compound outside of a certified chemical fume hood or if aerosolization is possible.[8]
Foot Protection Closed-toe ShoesShoes must cover the entire foot; no open-toed shoes, sandals, or perforated shoes are permitted in the laboratory.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_review Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_prepare Prepare Solution/Reaction handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Surfaces handle_prepare->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disp_solid Dispose of Solid Waste in Labeled Container cleanup_ppe->disp_solid disp_liquid Dispose of Liquid Waste in Labeled Container cleanup_ppe->disp_liquid disp_ppe Dispose of Contaminated PPE as Hazardous Waste cleanup_ppe->disp_ppe

Caption: Workflow for safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds, such as 8-(Trifluoromethyl)quinolin-4-ol and 4-Chloro-8-fluoroquinoline, to understand potential hazards.[1][2]

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to prevent inhalation of dust.[8]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container of this compound tightly closed when not in use.[1][2]

  • Post-Handling and Decontamination:

    • After handling is complete, decontaminate all work surfaces with an appropriate solvent and cleaning agent.

    • Carefully remove PPE, avoiding cross-contamination. Disposable gloves should be removed and disposed of immediately after handling.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[7][9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures:

Waste TypeDisposal Protocol
Solid Waste Unused or waste this compound, and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels), must be collected in a clearly labeled, sealed container for hazardous waste.[10]
Liquid Waste Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not discharge to drains.[10]
Contaminated PPE All disposable PPE, such as gloves and gowns, that has come into contact with the compound must be disposed of as hazardous chemical waste.[7]

Logical Flow for Waste Disposal Decision Making:

start Waste Generated? is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_ppe Is it contaminated PPE? is_liquid->is_ppe No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes ppe_container Collect in Labeled Hazardous Waste Container for PPE is_ppe->ppe_container Yes end Follow Institutional Waste Pickup Procedures is_ppe->end No solid_container->end liquid_container->end ppe_container->end

Caption: Decision tree for the proper disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-2,3-dimethylquinolin-4-ol
Reactant of Route 2
8-Fluoro-2,3-dimethylquinolin-4-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。